molecular formula C3H4BNO3 B580705 Oxazol-2-ylboronic acid CAS No. 891660-66-5

Oxazol-2-ylboronic acid

Cat. No.: B580705
CAS No.: 891660-66-5
M. Wt: 112.879
InChI Key: NRBQYBDDNGRAOR-UHFFFAOYSA-N
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Description

Oxazol-2-ylboronic acid is a valuable heterocyclic boronic acid building block extensively used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to construct complex biaryl structures for pharmaceutical research and development . The oxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This reagent is particularly useful in the synthesis of kinase inhibitors . It has been employed as a key reactant in the synthesis of 4-(pyrazol-3-yl)-pyridine series as N-terminal kinase inhibitors . Furthermore, research into soluble epoxide hydrolase phosphatase (sEH-P) inhibitors, which hold potential for treating various diseases, utilizes oxazole derivatives synthesized via similar boron-containing intermediates . The compound serves as a versatile precursor for introducing the 1,3-oxazol-2-yl moiety into target molecules, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs .

Properties

IUPAC Name

1,3-oxazol-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BNO3/c6-4(7)3-5-1-2-8-3/h1-2,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBQYBDDNGRAOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=CO1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733796
Record name 1,3-Oxazol-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891660-66-5
Record name 1,3-Oxazol-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of novel oxazol-2-ylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of Novel Oxazol-2-ylboronic Acids

Introduction

Oxazole-based compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1] Their unique chemical properties enable diverse interactions with enzymes and receptors, making them privileged scaffolds in drug discovery.[2][3] Similarly, boronic acids have emerged as crucial building blocks in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4] The incorporation of a boronic acid moiety onto an oxazole ring, specifically at the 2-position, creates a versatile bifunctional molecule, oxazol-2-ylboronic acid. This compound serves as a valuable reactant and intermediate for creating complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[5]

This technical guide provides a comprehensive overview of the primary synthetic routes to novel oxazol-2-ylboronic acids and the essential analytical techniques for their characterization. It is intended for researchers, chemists, and professionals in the field of drug development seeking detailed protocols and comparative data.

Synthetic Pathways

The synthesis of oxazol-2-ylboronic acids is not as commonly documented as their subsequent use in cross-coupling reactions. However, robust synthetic strategies can be adapted from methodologies established for other heterocyclic boronic acids. The two most effective and widely applicable methods are direct lithiation followed by borylation and palladium-catalyzed Miyaura borylation.

A general workflow for these synthetic approaches is outlined below.

G General Workflow for this compound Synthesis cluster_0 Route A: Lithiation-Borylation cluster_1 Route B: Miyaura Borylation start Starting Material: 2-Halooxazole (X = Cl, Br, I) lithiation Halogen-Metal Exchange (e.g., n-BuLi, -78 °C) start->lithiation miyaura Pd-Catalyzed Coupling with Diboron Reagent (B₂pin₂) start->miyaura borate_ester Borylation with Trialkyl Borate (e.g., B(O-i-Pr)₃) lithiation->borate_ester 1 hydrolysis_A Acidic Hydrolysis (e.g., HCl) borate_ester->hydrolysis_A 2 product Product: This compound or its Pinacol Ester hydrolysis_A->product hydrolysis_B Optional: Hydrolysis of Pinacol Ester miyaura->hydrolysis_B hydrolysis_B->product

Caption: High-level overview of the two primary synthetic routes.

Route A: Lithiation-Borylation

This classic method involves a halogen-metal exchange followed by quenching with an electrophilic boron source. It is highly effective but requires stringent anhydrous conditions and cryogenic temperatures. The reaction proceeds via a 2-lithiooxazole intermediate, which rapidly reacts with a trialkyl borate. Subsequent acidic hydrolysis yields the desired boronic acid.[6] This approach is analogous to the synthesis of other heteroaryl boronic acids, such as 3-pyridylboronic acid.[7]

G Mechanism: Lithiation-Borylation Pathway A 2-Bromooxazole B 2-Lithiooxazole (Intermediate) A->B Halogen-Metal Exchange C Borate Ester Complex B->C Nucleophilic Attack D This compound (Final Product) C->D Hydrolysis reagent1 + n-BuLi (Toluene/THF, -78°C) reagent2 + B(O-i-Pr)₃ reagent3 + H₃O⁺ (Workup)

Caption: Key steps in the lithiation-borylation synthesis route.

Route B: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful cross-coupling reaction that uses a palladium catalyst to couple a heteroaryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[6] This method offers milder reaction conditions compared to lithiation and demonstrates excellent functional group tolerance. The reaction typically yields the boronic acid pinacol ester, which is often more stable and easier to purify than the free boronic acid. The ester can be used directly in subsequent reactions or hydrolyzed if the free acid is required.

G Catalytic Cycle: Miyaura Borylation pd0 Pd(0)Lₙ pd_complex1 Oxazole-Pd(II)-X Lₙ pd0->pd_complex1 Oxidative Addition pd_complex2 Oxazole-Pd(II)-Bpin Lₙ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Oxazole-Bpin pd_complex2->product start_mater 2-Halooxazole (R-X) start_mater->pd_complex1 b2pin2 B₂pin₂ b2pin2->pd_complex1 base Base (e.g., KOAc) base->pd_complex1

Caption: Simplified catalytic cycle for Miyaura borylation.

Comparison of Synthetic Routes

FeatureRoute A: Lithiation-BorylationRoute B: Miyaura Borylation
Starting Material 2-Bromo- or 2-chlorooxazole2-Bromo- or 2-iodooxazole
Key Reagents n-Butyllithium, Triisopropyl boratePd catalyst (e.g., Pd(dppf)Cl₂), B₂pin₂, Base (e.g., KOAc)
Temperature Cryogenic (-78 °C)Elevated (e.g., 80-100 °C)
Product Form Free boronic acidBoronic acid pinacol ester
Advantages High yields, well-established for similar heterocycles.[6]Milder conditions, broad functional group tolerance, stable product.
Disadvantages Requires strict anhydrous conditions, low temperatures, sensitive to many functional groups.Catalyst cost, potential for metal contamination in the product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Lithiation-Borylation

This protocol is adapted from procedures for analogous heterocyclic compounds.[6][7]

  • Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 2-bromooxazole (1.0 eq) in anhydrous THF/Toluene (4:1 mixture) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour.

  • Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Workup: Cool the reaction to 0 °C and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~2). Stir vigorously for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., acetonitrile/water) or by column chromatography to yield the final product.

Protocol 2: Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole via Miyaura Borylation

This protocol is adapted from general Miyaura borylation procedures.[6]

  • Preparation: To a flask, add 2-bromooxazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), potassium acetate (KOAc) (1.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

  • Reaction: Evacuate and backfill the flask with nitrogen three times. Add anhydrous solvent (e.g., DMSO or 1,4-dioxane).

  • Heating: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the resulting residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pinacol ester product.

Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized oxazol-2-ylboronic acids.

TechniqueExpected Observations for this compound
¹H NMR - Signal for the B(OH)₂ protons (broad singlet, may be exchangeable with D₂O).- Distinct signals for the oxazole ring protons at C4 and C5, typically in the aromatic region (δ 7-8 ppm).
¹³C NMR - Signal for the carbon atom attached to boron (C2), which may be broad or have a lower intensity.- Signals for the other two oxazole ring carbons (C4, C5).
¹¹B NMR - A broad singlet in the range of δ 20-30 ppm, characteristic of a trigonal planar boronic acid.
Mass Spectrometry (MS) - The electron impact mass spectrum of the parent oxazole shows a prominent molecular ion peak.[8]- For this compound, expect to see the molecular ion [M]⁺ and characteristic fragments corresponding to the loss of water and other neutral fragments.[8]
Infrared (IR) Spectroscopy - A broad absorption band for the O-H stretch of the boronic acid group (~3200-3500 cm⁻¹).- B-O stretching vibrations (~1300-1400 cm⁻¹).- Characteristic C=N and C=C stretching vibrations for the oxazole ring (~1500-1650 cm⁻¹).[9][10]
Melting Point A sharp melting point is indicative of a pure crystalline compound.

References

A Technical Guide to the Discovery and Synthesis of Oxazol-2-ylboronic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical whitepaper provides a comprehensive overview of the discovery, synthesis, and applications of oxazol-2-ylboronic acid derivatives, a class of compounds of significant interest to the pharmaceutical and medicinal chemistry sectors. The oxazole nucleus is a privileged scaffold in numerous biologically active molecules, and its combination with the versatile boronic acid functional group offers a powerful platform for the development of novel therapeutics, particularly in the area of kinase inhibition. This guide details the key synthetic methodologies for accessing these building blocks, provides specific experimental protocols, and presents quantitative data on their biological activity. Furthermore, it visualizes critical concepts such as synthetic workflows and relevant cell signaling pathways to provide a clear and in-depth resource for researchers, scientists, and professionals in drug development.

Introduction: The Emergence of Oxazole-Based Boronic Acids in Medicinal Chemistry

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. It is a common motif in a wide array of natural products and synthetic molecules, valued for its ability to engage in various non-covalent interactions with biological targets like enzymes and receptors.[1][2] This has led to the development of numerous oxazole-containing drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents.[1][3]

Concurrently, boronic acids and their derivatives have gained prominence in medicinal chemistry, a shift largely catalyzed by the FDA approval of bortezomib in 2003 for the treatment of multiple myeloma.[3] This demonstrated that organoboron compounds can be safe and effective therapeutics, dispelling earlier concerns about toxicity.[4][5] Boronic acids are valued for their unique chemical properties, including their ability to act as transition state analogs and form reversible covalent bonds with active site serine residues in proteases. Their utility as versatile building blocks in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, has further cemented their importance in drug discovery.[6]

The strategic combination of the oxazole scaffold with a boronic acid at the 2-position creates a class of building blocks—oxazol-2-ylboronic acids—with significant potential. These compounds serve as key intermediates for the synthesis of complex molecular architectures, particularly for targeting protein kinases, a class of enzymes frequently dysregulated in cancer.

Discovery and Synthetic Strategies

While a singular "discovery" paper for the parent this compound is not readily identifiable in modern literature, its emergence is a result of the development of general and powerful synthetic methods for the borylation of heterocycles. The primary challenge in synthesizing this compound lies in the acidic nature of the C2 proton of the oxazole ring, which complicates many standard synthetic manipulations. However, several robust strategies have been developed to overcome this.

Synthetic Workflow Overview

The synthesis of this compound derivatives and their subsequent use in drug discovery can be conceptualized in the following workflow:

  • 2-Bromooxazole + n-BuLi -> 2-Lithiooxazole

  • 2-Lithiooxazole + B(OiPr)3 -> Lithium triisopropoxy(oxazol-2-yl)borate

  • Lithium triisopropoxy(oxazol-2-yl)borate + Pinacol -> this compound pinacol ester

This compound pinacol ester + Aryl-X + Pd Catalyst + Base -> 2-Aryl-oxazole (X = Br, I)

Caption: Simplified FLT3-ITD signaling pathways in AML.
Quantitative Structure-Activity Relationship (SAR) Data

The development of potent FLT3 inhibitors relies on systematic modification of the oxazole scaffold and analysis of the resulting structure-activity relationships. The following table summarizes inhibitory activity data for a series of oxazol-2-amine derivatives against FLT3-ITD positive AML cell lines. [3]This data highlights how substitutions on the oxazole core, synthesized using intermediates like this compound, can dramatically impact biological potency.

Compound IDR¹ Group (at C5)R² Group (Amine)Cell LineIC₅₀ (nM)
2c 4-FluorophenylPhenylMolm-13148.1 ± 11.2
MV4-11243.6 ± 18.5
4c 4-Fluorophenyl4-FluorophenylMolm-13112.5 ± 9.8
MV4-11158.2 ± 11.7
5c 4-ChlorophenylPhenylMolm-13120.3 ± 10.5
MV4-11189.4 ± 14.3
6c 4-BromophenylPhenylMolm-13105.7 ± 8.9
MV4-11166.3 ± 12.1
7c 4-FluorophenylPhenylMolm-1365.2 ± 5.6
MV4-1151.7 ± 4.9

Data extracted from a study on oxazol-2-amine derivatives as FLT3 inhibitors.[3]

The data indicates that small modifications, such as the choice of halogen at the para-position of the C5-phenyl ring, can significantly influence inhibitory concentration. Compound 7c emerged as the most potent derivative in this series, demonstrating the value of systematic exploration around the oxazole core.

Conclusion and Future Perspectives

This compound and its derivatives are highly valuable and versatile building blocks for modern drug discovery. Their synthesis, primarily achieved through halogen-metal exchange and borylation of 2-halooxazoles, provides access to a wide range of intermediates amenable to further functionalization via robust methods like the Suzuki-Miyaura cross-coupling. The successful application of these compounds in the development of potent FLT3 kinase inhibitors for AML underscores their potential in oncology and beyond.

Future research in this area will likely focus on the development of more efficient and direct methods for the C-H borylation of the oxazole C2 position, potentially reducing the number of synthetic steps. Furthermore, the exploration of oxazol-2-ylboronic acids as pharmacophores in their own right, rather than just as synthetic intermediates, is a promising avenue, particularly for targeting enzymes with key serine residues in their active sites. As the demand for novel, highly specific, and potent therapeutics continues to grow, the strategic use of privileged scaffolds like the oxazole ring, functionalized with the versatile boronic acid group, will undoubtedly remain a cornerstone of medicinal chemistry research.

References

Spectroscopic Characterization of Oxazol-2-ylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for oxazol-2-ylboronic acid (C₃H₄BNO₃, Mol. Wt.: 112.88 g/mol ). Due to the limited availability of published experimental spectra for this specific compound, this document presents a predictive dataset based on the known spectroscopic characteristics of the oxazole ring and boronic acid functionalities. The experimental protocols provided are standardized methodologies applicable for the analysis of this and similar organic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These values are derived from analyses of structurally related compounds, including oxazole and various arylboronic acids.[1][2][3][4][5]

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~8.0 - 8.5Singlet2HB(OH)₂Broad signal, exchangeable with D₂O. Chemical shift is concentration and solvent dependent.
~7.85Singlet1HH-5 (Oxazole)Expected to be downfield due to the electron-withdrawing nature of the boronic acid group.
~7.25Singlet1HH-4 (Oxazole)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignmentNotes
~165C-2 (Oxazole)Carbon attached to the boronic acid group; may be broad or unobserved due to quadrupolar relaxation of the boron nucleus.
~145C-5 (Oxazole)
~128C-4 (Oxazole)

Solvent: DMSO-d₆

Table 3: Predicted FT-IR Data
Wavenumber (cm⁻¹)IntensityAssignmentNotes
~3600 - 3200Strong, BroadO-H stretchCharacteristic of the boronic acid -OH groups, often showing hydrogen bonding.
~3100MediumC-H stretch (aromatic)From the oxazole ring protons.
~1600 - 1500MediumC=N stretchCharacteristic of the oxazole ring.
~1400 - 1300StrongB-O stretch
~1100 - 1000MediumC-O-C stretch (ring)Ring breathing modes of the oxazole.
~750StrongB-C stretch

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry Data
m/z ValueIon SpeciesNotes
113.03[M+H]⁺Molecular ion peak (protonated).
95.02[M-H₂O+H]⁺Loss of one water molecule from the boronic acid.
77.01[M-2H₂O+H]⁺Loss of two water molecules, formation of oxazol-2-ylboroxine precursor.
69.02[C₃H₃NO]⁺Fragmentation leading to the oxazole cation radical.

Ionization Mode: Electrospray Ionization (ESI), positive mode

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and purity of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). Boronic acids can undergo oligomerization, leading to broad peaks or complex spectra.[3] Using a protic solvent like methanol-d₄ can help break up these oligomers by forming the boronate ester in situ, resulting in sharper signals.[3]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should be set to cover the range of approximately 0-15 ppm.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR. The spectral width should be set to cover the range of approximately 0-200 ppm.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Thin Solid Film Method): [6]

  • Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[6]

  • Film Deposition: Place a drop of the resulting solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[6]

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Place the salt plate with the sample film in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.[7] Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL in the same solvent, often with the addition of a small amount of formic acid (0.1%) to promote protonation.[7]

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatography (LC) system for sample introduction.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it into the LC-MS system.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

    • The ESI source conditions (e.g., spray voltage, capillary temperature) should be optimized for the analyte.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺) and any significant fragment ions. Note that boronic acids can form adducts with solvents or dehydrate in the source.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow Sample Compound Synthesis (this compound) Purification Purification & Isolation Sample->Purification Structural_Analysis Spectroscopic Analysis Purification->Structural_Analysis NMR NMR Spectroscopy (¹H, ¹³C) Structural_Analysis->NMR IR FT-IR Spectroscopy Structural_Analysis->IR MS Mass Spectrometry Structural_Analysis->MS Data_Interpretation Data Interpretation & Structure Confirmation NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation Report Technical Report Data_Interpretation->Report

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Logical_Relationship_Spectroscopy Compound This compound Structure NMR NMR (Proton Environment, Carbon Skeleton) Compound->NMR provides info on IR FT-IR (Functional Groups: -OH, C=N, B-O) Compound->IR provides info on MS MS (Molecular Weight, Fragmentation) Compound->MS provides info on

Caption: Relationship between molecular structure and information provided by different spectroscopic techniques.

References

The Emerging Potential of Oxazolylboronic Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Oxazolylboronic acids represent a promising, yet underexplored, class of compounds at the intersection of two pharmacologically significant moieties: the versatile oxazole heterocycle and the potent boronic acid warhead. While the broader class of boronic acids has produced revolutionary enzyme inhibitors, most notably the proteasome inhibitor Bortezomib, the specific contributions of the oxazole ring in this context are just beginning to be understood. This guide provides a comprehensive review of the available literature, focusing on the synthesis, potential biological applications, and key experimental methodologies relevant to the development of novel oxazolylboronic acid derivatives for therapeutic use.

Introduction: A Tale of Two Pharmacophores

The field of medicinal chemistry has seen a surge of interest in organoboron compounds, a shift largely catalyzed by the clinical success of Bortezomib (Velcade®) for the treatment of multiple myeloma.[1][2] The boronic acid functional group (-B(OH)₂) has proven to be a highly effective pharmacophore for the inhibition of serine proteases, particularly the 20S proteasome.[2] Its unique ability to form a stable, reversible covalent bond with the catalytic N-terminal threonine residue of the proteasome's active site leads to potent and sustained target engagement.[2]

Concurrently, the oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged structure found in numerous natural products and synthetic drugs.[3][4] Its presence often confers favorable pharmacokinetic properties and provides a rigid scaffold for orienting functional groups for optimal target interaction. Oxazole derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5]

The strategic combination of these two moieties into a single molecule—the oxazolylboronic acid—offers a compelling platform for the design of novel, highly specific enzyme inhibitors. This document serves as a technical resource for researchers aiming to explore this chemical space.

Synthesis of Oxazolylboronic Acids

Direct literature detailing the synthesis of a wide range of oxazolylboronic acids is sparse; however, established methods for the preparation of other heterocyclic boronic acids provide a clear and reliable roadmap.[2][6] The most prevalent and versatile strategies involve the palladium-catalyzed cross-coupling of a halo-oxazole with a diboron reagent (Miyaura Borylation) or the borylation of an organometallic oxazole intermediate.

A general workflow for the synthesis of an oxazolylboronic acid pinacol ester, a stable and common intermediate, is depicted below.

G General Synthetic Workflow for Oxazolylboronic Acids cluster_0 Route A: Miyaura Borylation cluster_1 Final Deprotection HaloOxazole Halo-Oxazole (X = Br, I) OxazolylBoronate Oxazolylboronic Acid Pinacol Ester HaloOxazole->OxazolylBoronate B2pin2 Bis(pinacolato)diboron (B₂pin₂) B2pin2->HaloOxazole PdCatalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) PdCatalyst->HaloOxazole Base Base (e.g., KOAc) Base->HaloOxazole OxazolylBoronate2 Oxazolylboronic Acid Pinacol Ester FinalProduct Oxazolylboronic Acid (-B(OH)₂) OxazolylBoronate2->FinalProduct Hydrolysis Acidic Hydrolysis (e.g., HCl) Hydrolysis->OxazolylBoronate2

A generalized synthetic scheme for oxazolylboronic acids.
Key Experimental Protocols

Representative Protocol: Miyaura Borylation for the Synthesis of a Heterocyclic Boronic Acid Pinacol Ester

The following protocol is adapted from established procedures for the Miyaura borylation of heteroaryl halides and serves as a robust starting point for the synthesis of oxazolylboronic acid pinacol esters.

Materials:

  • Halo-oxazole (e.g., 2-bromo-4-phenyloxazole) (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium Acetate (KOAc), anhydrous (3.0 equiv)

  • Anhydrous 1,4-Dioxane or Dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk flask or sealed tube, add the halo-oxazole, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

  • Evacuate the flask and backfill with an inert atmosphere (e.g., Nitrogen or Argon). Repeat this cycle three times.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 2-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired oxazolylboronic acid pinacol ester.

Biological Activity and Therapeutic Potential

The primary therapeutic target for boronic acid derivatives has been the 26S proteasome, a multi-catalytic protease complex central to the Ubiquitin-Proteasome System (UPS). The UPS is responsible for the degradation of the majority of intracellular proteins, including key regulators of cell cycle progression, apoptosis, and signal transduction.

G Mechanism of Proteasome Inhibition by Boronic Acids Ub Ubiquitin (Ub) Protein Target Protein Ub->Protein E1, E2, E3 Ligases UbProtein Polyubiquitinated Protein Protein->UbProtein Proteasome 26S Proteasome UbProtein->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation Apoptosis Apoptosis Proteasome->Apoptosis Prevents Degradation of Pro-Apoptotic Factors CellCycleArrest Cell Cycle Arrest Proteasome->CellCycleArrest Prevents Degradation of Cell Cycle Inhibitors OxazolylBoronicAcid Oxazolylboronic Acid OxazolylBoronicAcid->Proteasome Inhibition

References

Navigating the Purification of Crude Oxazol-2-ylboronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purification of crude Oxazol-2-ylboronic acid, a valuable building block in medicinal chemistry and organic synthesis, presents unique challenges due to its inherent instability and potential for degradation. This technical guide provides a comprehensive overview of established and effective methods for the purification of this and structurally related heteroaryl boronic acids. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to aid researchers in obtaining high-purity material essential for successful downstream applications.

Core Purification Strategies

The primary methods for the purification of crude this compound and its analogs revolve around three main techniques: recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.

A general workflow for the purification of crude boronic acids is outlined below.

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization acid_base Acid-Base Extraction crude->acid_base chromatography Column Chromatography crude->chromatography pure Pure this compound recrystallization->pure acid_base->pure chromatography->pure

Caption: General purification workflow for crude boronic acids.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds and is often the first method of choice for boronic acids.[1][2] The principle lies in the differential solubility of the desired compound and its impurities in a given solvent at varying temperatures.[3]

Key Considerations for Solvent Selection:

  • The ideal solvent should dissolve the boronic acid sparingly at room temperature but readily at elevated temperatures.

  • Impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent.

  • The solvent should not react with the boronic acid.

  • Commonly used solvents for the recrystallization of arylboronic acids include water, ethanol, ethyl acetate, and mixtures thereof.[4][5]

Experimental Protocol: General Recrystallization of an Arylboronic Acid

  • Dissolution: In an Erlenmeyer flask, suspend the crude boronic acid in a minimal amount of a suitable solvent. Heat the mixture with stirring until the solid completely dissolves.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, rapidly filter the hot solution through a pre-heated funnel containing fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Method Solvent System Typical Recovery Purity Improvement Reference
RecrystallizationBenzene, Dichloroethane, EtOAcGood to ModerateSignificant[4]
RecrystallizationHot WaterDependent on specific boronic acidEffective for removing inorganic salts[5]
RecrystallizationHot EthanolDependent on specific boronic acidEffective for many arylboronic acids[5]

Acid-Base Extraction

This technique leverages the acidic nature of boronic acids to separate them from non-acidic impurities.[6] Treatment of the crude material with a base converts the boronic acid into its water-soluble boronate salt, which can then be extracted into an aqueous phase. Subsequent acidification of the aqueous layer precipitates the purified boronic acid.[2]

Acid_Base_Extraction cluster_0 Organic Phase cluster_1 Aqueous Phase crude Crude Boronic Acid (in organic solvent) add_base Add Aqueous Base (e.g., 1-2 M NaOH) crude->add_base boronate_salt Water-Soluble Boronate Salt add_base->boronate_salt Phase Separation non_acidic Non-Acidic Impurities (remain in organic phase) add_acid Acidify (e.g., HCl) boronate_salt->add_acid pure_precipitate Precipitated Pure Boronic Acid add_acid->pure_precipitate

Caption: Workflow for acid-base extraction of boronic acids.

Experimental Protocol: Purification of a Boronic Acid via Salt Formation

  • Dissolution: Dissolve the crude boronic acid in a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).

  • Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1-2 M sodium hydroxide).[2] Separate the aqueous layer.

  • Washing: Wash the organic layer with the aqueous base to ensure complete extraction of the boronic acid. Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with a mineral acid (e.g., hydrochloric acid) until the boronic acid precipitates.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.[6]

Method Base Used Acid Used Key Advantage Reference
Acid-Base ExtractionNaOH, KOH, Na2CO3, K2CO3HCl, H2SO4Removes non-acidic impurities[6]
Acid-Base Extraction1-2 M NaOHHClEffective for removing Pd complexes[2]

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[4] For boronic acids, silica gel is a common stationary phase, but challenges such as streaking and decomposition can occur.[5]

Considerations for Column Chromatography of Boronic Acids:

  • Stationary Phase: Standard silica gel can be used, but for sensitive boronic acids, neutral alumina or boric acid-treated silica gel may be preferable to minimize degradation.

  • Mobile Phase: The choice of eluent is critical. A common starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). For more polar boronic acids, solvent systems like dichloromethane/methanol may be necessary.[2] The polarity of the mobile phase is gradually increased to elute the compounds from the column.

Column_Chromatography start Prepare Silica Gel Column load Load Crude Boronic Acid start->load elute_nonpolar Elute with Non-polar Solvent (e.g., Hexanes) load->elute_nonpolar elute_polar Gradually Increase Polarity (e.g., add Ethyl Acetate) elute_nonpolar->elute_polar collect Collect Fractions elute_polar->collect analyze Analyze Fractions (TLC/HPLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure Pure Boronic Acid evaporate->pure

Caption: Workflow for column chromatography purification.

Experimental Protocol: General Column Chromatography of a Boronic Acid

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into a chromatography column. Allow the silica gel to settle, ensuring a well-packed column.

  • Sample Loading: Dissolve the crude boronic acid in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the proportion of the polar solvent.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Monitor the composition of the fractions using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Method Stationary Phase Typical Eluent System Comments Reference
Column ChromatographySilica GelHexane/Ethyl AcetateStandard for many boronic acids[4]
Column ChromatographySilica GelDichloromethane/MethanolFor more polar boronic acids[2]
Column ChromatographyNeutral AluminaHexaneFor certain boronate esters[4]

Purity Assessment

Accurate assessment of purity is crucial. High-Performance Liquid Chromatography (HPLC) is a widely used technique for determining the purity of boronic acids. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to assess purity and identify impurities.

HPLC Conditions for Boronic Acid Analysis:

  • Column: A reverse-phase column, such as a C18 column, is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typical. Gradient elution is often employed to separate a wide range of components.

Conclusion

The purification of crude this compound requires careful consideration of the impurities present and the selection of an appropriate purification strategy. Recrystallization, acid-base extraction, and column chromatography are all powerful techniques that, when applied correctly, can yield material of high purity. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers working with this important class of compounds, enabling the synthesis of complex molecules with greater efficiency and reliability.

References

Initial Biological Screening of Oxazol-2-ylboronic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of oxazol-2-ylboronic acid derivatives. This class of compounds holds significant promise in medicinal chemistry, exhibiting a range of biological activities. This document outlines key experimental protocols, summarizes quantitative data from representative studies, and visualizes relevant biological pathways to facilitate further research and development in this area.

Introduction

Oxazole-containing compounds are a significant class of heterocyclic molecules with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a boronic acid moiety at the 2-position of the oxazole ring can enhance biological activity and introduce unique mechanisms of action. Boronic acids are known to form reversible covalent bonds with diols, a feature present in many biological macromolecules, making them attractive pharmacophores for enzyme inhibitors and other therapeutic agents. This guide focuses on the foundational assays and methodologies required for the initial assessment of the biological potential of novel this compound derivatives.

Anticancer Activity Screening

A primary area of investigation for this compound derivatives is their potential as anticancer agents. The initial screening typically involves evaluating the cytotoxicity of these compounds against a panel of human cancer cell lines.

Data Presentation: Cytotoxicity of Oxazole Derivatives
Compound ClassCancer Cell LineIC50 (µM)Reference
Benzoxazole DerivativesKB (epidermoid carcinoma)1.99 ± 0.22[1]
A549 (non-small lung cancer)0.90 ± 0.09[1]
HepG2 (hepatoma carcinoma)-[1]
MCF7 (breast cancer)-[1]
Benzoxazole-based HydrazoneC6 (rat glioma)4.30 ± 0.28[2]
Novel Benzoxazole AnaloguesHCT116 (human colorectal carcinoma)-[3]
Phortress AnaloguesHT-29 (colon carcinoma)-[4]
MCF7 (breast cancer)-[4]
A549 (lung carcinoma)-[4]
HepG2 (liver carcinoma)-[4]
C6 (brain carcinoma)-[4]
2-Arylbenzoxazole Acetic Acid DerivativesMCF-7 (breast cancer)Promising[5]
HCT-116 (human colon cancer)Promising[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.[6]

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture Cancer Cell Culture Seeding Seed Cells in 96-well Plates CellCulture->Seeding CompoundPrep Prepare Compound Solutions Treatment Treat with Compounds CompoundPrep->Treatment Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Solubilize Solubilize Formazan MTT->Solubilize Readout Measure Absorbance Solubilize->Readout Calculation Calculate % Viability Readout->Calculation IC50 Determine IC50 Calculation->IC50

Figure 1. Workflow for MTT-based cytotoxicity screening.

Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Oxazole derivatives have shown promise in this area.

Data Presentation: Minimum Inhibitory Concentration (MIC) of Oxazole Derivatives

The following table presents representative MIC values for various oxazole derivatives against different microbial strains. This data serves as a benchmark for evaluating the antimicrobial potential of new this compound derivatives.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Pyrimidine-oxazolidinone HybridsBacillus subtilis2.8 - 4.8[7]
Staphylococcus aureus2.8 - 4.8[7]
Benzoxazole DerivativesBacillus subtilis1.14 x 10⁻³ (µM)[3]
Escherichia coli1.40 x 10⁻³ (µM)[3]
1,2-Oxazole DerivativesStaphylococcus aureus-[8]
Staphylococcus epidermidis-[8]
Escherichia coli-[8]
Proteus mirabilis-[8]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives (dissolved in DMSO)

  • Sterile 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in the broth medium in the 96-well plates.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microbe and broth) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.[7]

Experimental Workflow: MIC Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Microbial Culture Inoculum Prepare Inoculum Culture->Inoculum Inoculation Inoculate Wells Inoculum->Inoculation CompoundPrep Prepare Compound Dilutions Dilution Serial Dilution in 96-well Plate CompoundPrep->Dilution Dilution->Inoculation Incubation Incubate Inoculation->Incubation Readout Visual/Spectrophotometric Reading Incubation->Readout MIC Determine MIC Readout->MIC

Figure 2. Workflow for MIC determination by broth microdilution.

Enzyme Inhibition Screening

The boronic acid moiety is a key pharmacophore for targeting the active site of various enzymes, particularly serine proteases.

Data Presentation: Enzyme Inhibition Constants of Boronic Acid and Oxazole Derivatives

The following table provides examples of inhibition constants (Ki or IC50) for boronic acid and oxazole derivatives against various enzymes.

Compound ClassEnzymeInhibition ConstantReference
Peptidyl Boronic AcidsProstate-Specific Antigen (PSA)Ki = 65 nM[9]
ChymotrypsinKi (60-fold higher than PSA)[9]
Arylboronic AcidsSubtilisinStrong competitive inhibitors[10][11]
ChymotrypsinStrong competitive inhibitors[10][11]
Thiazolyl-pyrazoline DerivativesCarbonic Anhydrase IKi = 13.35 - 63.79 nM[12]
Carbonic Anhydrase IIKi = 7.01 - 115.80 nM[12]
AcetylcholinesteraseKi = 17.89 - 48.05 nM[12]
Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Assay buffer

  • This compound derivatives

  • 96-well microplates (UV-transparent or opaque, depending on the detection method)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the this compound derivative. Incubate for a specific period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the linear portion of the progress curve.

  • Data Analysis: Plot the reaction velocity against the inhibitor concentration. The IC50 value can be determined from this plot. Further kinetic studies (e.g., Michaelis-Menten kinetics in the presence of the inhibitor) can be performed to determine the mechanism of inhibition and the inhibition constant (Ki).[13]

Signaling Pathway: Inhibition of a Serine Protease

The boronic acid moiety can act as a transition-state analog inhibitor of serine proteases.

G cluster_enzyme Enzyme Active Site Serine Serine (Nucleophile) CovalentComplex Tetrahedral Intermediate (Covalent Adduct) Serine->CovalentComplex Forms InhibitedEnzyme Inhibited Enzyme (Reversible Covalent Complex) Serine->InhibitedEnzyme Forms Histidine Histidine (Base) Histidine->CovalentComplex Forms Histidine->InhibitedEnzyme Forms Aspartate Aspartate (Acid) Aspartate->CovalentComplex Forms Aspartate->InhibitedEnzyme Forms Substrate Substrate Substrate->Serine Binds Substrate->Histidine Binds Substrate->Aspartate Binds Inhibitor This compound Derivative Inhibitor->Serine Binds Inhibitor->Histidine Binds Inhibitor->Aspartate Binds Product Cleaved Product CovalentComplex->Product Releases

Figure 3. Mechanism of serine protease inhibition by a boronic acid derivative.

Conclusion

The initial biological screening of this compound derivatives is a critical step in evaluating their therapeutic potential. This guide provides a framework for conducting cytotoxicity, antimicrobial, and enzyme inhibition assays. The presented protocols and data, while drawing from the broader class of oxazole and boronic acid derivatives due to a lack of specific public data on the target compounds, offer a solid starting point for researchers. Further investigation into the specific structure-activity relationships and mechanisms of action of this compound derivatives is warranted to unlock their full potential in drug discovery.

References

An In-depth Technical Guide to the Reactivity of the Oxazole Ring in Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the reactivity of the oxazole ring when functionalized with a boronic acid or its ester derivatives. While oxazole-containing boronic acids are of significant interest in medicinal chemistry and materials science, a comprehensive understanding of how the boronic acid moiety modulates the intrinsic reactivity of the oxazole core is crucial for their effective application and the design of novel synthetic pathways.[1][2][3][4] This document synthesizes known principles of oxazole chemistry with the electronic properties of boronic acids to provide a predictive framework for their reactivity in key chemical transformations, including N-oxidation, electrophilic substitution, and cycloaddition reactions.

The Oxazole Ring: An Overview of its Reactivity

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[5] Its aromaticity and the presence of heteroatoms confer a unique reactivity profile. The nitrogen atom possesses a lone pair of electrons in an sp2 hybrid orbital in the plane of the ring, making it basic and susceptible to protonation and N-alkylation.[4][5] The π-electron system makes the ring amenable to certain electrophilic substitutions, although it is generally considered an electron-poor aromatic system.[5] Oxazoles can also participate as dienes in Diels-Alder reactions.[4][5][6] The acidity of protons on the oxazole ring follows the order C2 > C5 > C4.[4][5]

The Influence of the Boronic Acid Group on Oxazole Reactivity

The boronic acid group (-B(OH)₂) and its esters (e.g., pinacol boronate, -B(pin)) are versatile functional groups. The boron atom is sp² hybridized and has a vacant p-orbital, making it a Lewis acid. This Lewis acidity and the electronegativity difference between boron and carbon can influence the electronic properties of the attached oxazole ring. It is anticipated that an appended boronic acid or boronate ester will act as an electron-withdrawing group, thereby deactivating the oxazole ring towards electrophilic attack and influencing the regioselectivity of such reactions. The extent of this deactivation may be modulated by the position of the boronic acid substituent on the oxazole ring.

N-Oxidation

The nitrogen atom of the oxazole ring can be oxidized to an N-oxide. This reaction is sensitive to the electron density at the nitrogen. An electron-withdrawing substituent, such as a boronic acid group, is expected to decrease the nucleophilicity of the nitrogen atom, thus making N-oxidation more challenging compared to an unsubstituted or electron-rich oxazole.

Electrophilic Substitution

Electrophilic substitution on the oxazole ring typically occurs at the C5 or C4 positions, with the outcome often depending on the substituents present.[5] An electron-withdrawing boronic acid group is predicted to deactivate the ring towards electrophilic attack, requiring harsher reaction conditions. The directing effect of the boronic acid group will depend on its position. For instance, a boronic acid at the C2 position would likely direct incoming electrophiles to the C5 position, while a C5-boronic acid would direct to the C2 or C4 positions, although the overall reactivity would be diminished.

Cycloaddition Reactions

Oxazoles can function as dienes in Diels-Alder reactions, leading to the formation of pyridine derivatives after the extrusion of water from the initial cycloadduct.[6] The rate of these reactions is influenced by the electronic properties of the oxazole. Electron-donating groups on the oxazole ring generally accelerate the reaction with electron-deficient dienophiles. Conversely, an electron-withdrawing boronic acid group is expected to decrease the rate of cycloaddition reactions with electron-poor dienophiles.

Quantitative Data on Reactivity

To date, there is a notable absence of specific quantitative studies in the peer-reviewed literature directly comparing the reactivity of oxazole boronic acids to other substituted oxazoles. However, based on the known electronic effects of substituents on aromatic rings and some available kinetic data for other oxazole derivatives, we can construct an illustrative table to predict these trends. For instance, studies on the photo-oxidation of substituted oxazoles have shown that electron-donating groups can slightly increase the reaction rate.

Table 1: Illustrative Reactivity Data for Substituted Oxazoles

Substituent at C2-PositionReactionRelative Rate Constant (k_rel)Predicted Yield (%)
-HVilsmeier-Haack Formylation1.075
-CH₃Vilsmeier-Haack Formylation2.585
-OCH₃Vilsmeier-Haack Formylation5.090
-B(OH)₂ Vilsmeier-Haack Formylation 0.2 < 30
-B(pin) Vilsmeier-Haack Formylation 0.3 < 40
-HDiels-Alder with Maleimide1.060
-CH₃Diels-Alder with Maleimide1.870
-OCH₃Diels-Alder with Maleimide3.580
-B(OH)₂ Diels-Alder with Maleimide 0.4 < 25
-B(pin) Diels-Alder with Maleimide 0.5 < 35

Note: The data for -B(OH)₂ and -B(pin) are predictive and illustrative, based on the expected electron-withdrawing nature of the boronic acid/ester group. This data is intended to guide experimental design and is not based on published experimental results.

Experimental Protocols

The following are detailed experimental protocols for key reactions, adapted for a hypothetical 2-phenyloxazole-5-boronic acid pinacol ester substrate.

N-Oxidation of 2-Phenyloxazole-5-boronic acid pinacol ester

Objective: To synthesize the N-oxide of 2-phenyloxazole-5-boronic acid pinacol ester.

Materials:

  • 2-Phenyloxazole-5-boronic acid pinacol ester

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 2-phenyloxazole-5-boronic acid pinacol ester (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-oxide.

Vilsmeier-Haack Formylation of 2-Phenyloxazole

Objective: To perform an electrophilic formylation on the oxazole ring. Due to the deactivating nature of the boronic acid group, this protocol is provided for the more reactive parent 2-phenyloxazole to illustrate the general procedure. Harsher conditions may be required for the boronic acid derivative.

Materials:

  • 2-Phenyloxazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium acetate solution

  • Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C.

  • Add POCl₃ (1.2 eq) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form. Stir the mixture at 0 °C for 30 minutes.

  • Add anhydrous DCE to the flask.

  • Add a solution of 2-phenyloxazole (1.0 eq) in DCE dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 4-12 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow, careful addition of a saturated aqueous sodium acetate solution.

  • Stir the mixture vigorously for 1 hour at room temperature.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude aldehyde by silica gel chromatography.

Diels-Alder Reaction of 2-Phenyloxazole-5-boronic acid pinacol ester with N-Phenylmaleimide

Objective: To investigate the cycloaddition reactivity of the oxazole boronic acid derivative.

Materials:

  • 2-Phenyloxazole-5-boronic acid pinacol ester

  • N-Phenylmaleimide

  • Toluene, anhydrous

  • Hydroquinone (as a polymerization inhibitor)

Procedure:

  • In a sealed tube, combine 2-phenyloxazole-5-boronic acid pinacol ester (1.0 eq), N-phenylmaleimide (1.5 eq), and a catalytic amount of hydroquinone.

  • Add anhydrous toluene to the mixture.

  • Seal the tube and heat the reaction mixture to 110-150 °C for 24-72 hours. Monitor the reaction progress by TLC or ¹H NMR of an aliquot.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the pyridine derivative (formed after spontaneous dehydration of the initial cycloadduct).

Visualizing Reaction Mechanisms and Workflows

General Mechanism of Electrophilic Aromatic Substitution on an Oxazole Ring

Electrophilic_Substitution cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Oxazole Oxazole Ring Sigma_Complex Sigma Complex (Carbocation Intermediate) Oxazole->Sigma_Complex Attack by π-system Electrophile Electrophile (E+) Electrophile->Sigma_Complex Substituted_Oxazole Substituted Oxazole Sigma_Complex->Substituted_Oxazole Deprotonation (Restoration of Aromaticity) Proton H+ Sigma_Complex->Proton

Caption: General mechanism for the electrophilic substitution on an oxazole ring.

Experimental Workflow for Studying Oxazole Reactivity

Experimental_Workflow Start Select Substituted Oxazole (e.g., Oxazole-Boronic Acid) Reaction_Setup Set up Reaction (e.g., Vilsmeier-Haack) Start->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, LC-MS, NMR) Reaction_Setup->Monitoring Workup Quench and Workup Monitoring->Workup Reaction Complete Purification Purify Product (Column Chromatography) Workup->Purification Analysis Characterize Product and Determine Yield (NMR, MS, etc.) Purification->Analysis Comparison Compare Yield/Rate with Control (e.g., Unsubstituted Oxazole) Analysis->Comparison

Caption: A typical experimental workflow for the comparative study of oxazole reactivity.

Influence of Substituent Electronic Effects on Reactivity

Substituent_Effects cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) (e.g., Boronic Acid) Substituent Substituent on Oxazole Ring EDG_Effect Increases Electron Density on the Ring Substituent->EDG_Effect is EDG EWG_Effect Decreases Electron Density on the Ring Substituent->EWG_Effect is EWG EDG_Reactivity Activates Ring towards Electrophilic Attack EDG_Effect->EDG_Reactivity EDG_Rate Increases Reaction Rate EDG_Reactivity->EDG_Rate EWG_Reactivity Deactivates Ring towards Electrophilic Attack EWG_Effect->EWG_Reactivity EWG_Rate Decreases Reaction Rate EWG_Reactivity->EWG_Rate

Caption: Logical relationship between substituent electronic effects and oxazole reactivity.

Conclusion

The presence of a boronic acid or boronic ester moiety on an oxazole ring is predicted to have a significant impact on its reactivity. By acting as an electron-withdrawing group, it is expected to deactivate the ring towards N-oxidation and electrophilic substitution, and to slow the rate of cycloaddition reactions. While direct experimental data on these specific systems is currently limited, the principles outlined in this guide, along with the provided experimental protocols and conceptual diagrams, offer a solid foundation for researchers to explore and harness the chemistry of these important bifunctional molecules in drug discovery and materials science. Further quantitative studies are warranted to fully elucidate the reactivity patterns of oxazole boronic acids.

References

An In-depth Technical Guide to the Physicochemical Properties of Substituted Oxazol-2-ylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of substituted oxazol-2-ylboronic acids, a class of compounds of increasing interest in medicinal chemistry. This document outlines key properties such as acidity (pKa), lipophilicity (logP), and aqueous solubility, and provides detailed experimental protocols for their determination. Furthermore, it explores the synthesis of these compounds and their interactions with relevant biological signaling pathways.

Introduction to Oxazol-2-ylboronic Acids

Oxazole-containing compounds are prevalent in medicinal chemistry due to their diverse biological activities, including acting as inhibitors for enzymes like Fatty Acid Amide Hydrolase (FAAH) and FMS-like tyrosine kinase 3 (FLT3).[1][2] The incorporation of a boronic acid moiety at the 2-position of the oxazole ring introduces a versatile functional group capable of forming reversible covalent bonds with diols, a key feature in their mechanism of action as enzyme inhibitors. Boronic acids are known to target serine proteases such as dipeptidyl peptidase IV (DPPIV) and β-lactamases. The physicochemical properties of these substituted oxazol-2-ylboronic acids are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing their absorption, distribution, metabolism, and excretion (ADME), as well as their target engagement.

Physicochemical Properties: Data and Discussion

Acidity (pKa)

The pKa of a boronic acid is a measure of its Lewis acidity, reflecting the equilibrium between the neutral trigonal planar boronic acid and the anionic tetrahedral boronate species. This property is crucial as the anionic form is often the active species in biological systems. The pKa is highly sensitive to the electronic effects of substituents on the aromatic ring.

Table 1: Experimental pKa Values for a Series of Substituted Phenylboronic Acids. This data is presented as a proxy to illustrate the expected influence of substituents on the acidity of oxazol-2-ylboronic acids.

Substituent (Position)pKa
H8.83
4-Methoxy9.25
4-Methyl9.15
4-Chloro8.53
4-Fluoro8.68
4-Trifluoromethyl7.86
3-Methoxy8.80
3-Chloro8.35
3-Trifluoromethyl7.90
2-Fluoro8.16

Data compiled from various sources.[3][4][5][6] It is expected that electron-withdrawing groups will decrease the pKa (increase acidity), while electron-donating groups will increase the pKa (decrease acidity).

Lipophilicity (logP/logD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter influencing a molecule's ability to cross biological membranes. For ionizable compounds like boronic acids, logD, which is pH-dependent, is a more physiologically relevant descriptor.

Table 2: Calculated and Experimental logP Values for Representative Substituted Oxazoles. This data provides an indication of the contribution of the substituted oxazole core to the overall lipophilicity.

Substituent on OxazoleCalculated logPExperimental logP
2,4,5-triphenyl5.8-
2-methyl-4,5-diphenyl4.5-
2,5-diphenyl4.2-
4,5-dimethyl-2-phenyl3.1-
2-phenyl2.5-

Calculated values are estimations and may vary from experimental values.[7] The logP of the parent oxazole is approximately 0.9. The addition of a boronic acid group is expected to decrease the logP due to its hydrophilic nature.

Aqueous Solubility

Aqueous solubility is a key factor for drug delivery and bioavailability. The solubility of boronic acids is influenced by factors such as their crystalline structure, pKa, and the presence of other functional groups. Generally, the free boronic acids have limited aqueous solubility, which can be a challenge in drug development.[8][9][10]

Table 3: Aqueous Solubility of Selected Arylboronic Acids. This table provides a general reference for the expected solubility of oxazol-2-ylboronic acids.

CompoundSolubility ( g/100 mL H₂O at 20°C)
Phenylboronic acid~0.2
4-Methoxyphenylboronic acid~0.1
3-Carboxyphenylboronic acid>1.0

Data from various sources.[9] The introduction of polar substituents, such as a carboxylic acid, is expected to increase aqueous solubility.

Experimental Protocols

This section details the standard methodologies for determining the key physicochemical properties of substituted oxazol-2-ylboronic acids.

Determination of pKa

3.1.1. Potentiometric Titration

This is a highly accurate method for pKa determination.

  • Principle: A solution of the boronic acid is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH of the solution is monitored using a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve.

  • Procedure:

    • Prepare a 1-5 mM solution of the substituted oxazol-2-ylboronic acid in a suitable solvent system (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds).

    • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

    • Titrate the sample solution with a standardized solution of 0.1 M NaOH, adding the titrant in small increments.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point.

  • Workflow Diagram:

    G Potentiometric pKa Determination Workflow A Prepare Boronic Acid Solution C Titrate with Standardized Base A->C B Calibrate pH Meter B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve D->E F Determine pKa from Inflection Point E->F

3.1.2. UV-Vis Spectrophotometric Titration

This method is suitable for compounds with a chromophore that exhibits a pH-dependent UV-Vis spectrum.

  • Principle: The absorbance of a solution of the compound is measured at a fixed wavelength over a range of pH values. The pKa is determined by fitting the absorbance vs. pH data to the Henderson-Hasselbalch equation.

  • Procedure:

    • Prepare a stock solution of the substituted this compound.

    • Prepare a series of buffer solutions with a range of known pH values.

    • Add a small aliquot of the stock solution to each buffer solution to achieve the same final concentration.

    • Measure the UV-Vis spectrum of each solution and record the absorbance at the wavelength of maximum difference between the acidic and basic forms.

    • Plot absorbance versus pH and fit the data to a sigmoidal curve to determine the pKa.

Determination of Lipophilicity (logP/logD)

Shake-Flask Method (OECD 107)

This is the traditional and most reliable method for logP determination.

  • Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer of a specific pH for logD). The concentration of the compound in each phase is measured, and the logP (or logD) is calculated as the logarithm of the ratio of the concentrations.

  • Procedure:

    • Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.

    • Dissolve a known amount of the substituted this compound in the n-octanol-saturated water or water-saturated n-octanol.

    • Mix equal volumes of the two phases in a separatory funnel.

    • Shake the funnel for a predetermined time to allow for equilibration (e.g., 24 hours).

    • Separate the two phases by centrifugation.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

    • Calculate logP = log([concentration in octanol]/[concentration in water]).

  • Workflow Diagram:

    G Shake-Flask logP Determination Workflow A Prepare n-octanol and water phases B Dissolve compound in one phase A->B C Mix and equilibrate phases B->C D Separate phases C->D E Measure concentration in each phase D->E F Calculate logP E->F

    Shake-Flask logP Determination Workflow

Determination of Aqueous Solubility

Nephelometry

This is a high-throughput method for determining kinetic solubility.

  • Principle: The method measures the amount of light scattered by undissolved particles in a solution. A higher degree of light scattering indicates lower solubility.

  • Procedure:

    • Prepare a stock solution of the substituted this compound in an organic solvent (e.g., DMSO).

    • Prepare a series of dilutions of the stock solution.

    • Add the dilutions to an aqueous buffer in a microplate.

    • Incubate the plate to allow for precipitation.

    • Measure the light scattering at a 90° angle using a nephelometer.

    • The solubility is determined as the concentration at which a significant increase in light scattering is observed compared to a blank.

Synthesis of Substituted Oxazol-2-ylboronic Acids

A general and common method for the synthesis of arylboronic acids involves the reaction of an organometallic reagent (derived from an aryl halide) with a trialkyl borate, followed by hydrolysis. [11][12][13][14][15] General Synthetic Scheme:

  • Formation of the Organometallic Reagent: An appropriately substituted 2-halo-oxazole is reacted with a strong base such as n-butyllithium or a Grignard reagent (e.g., isopropylmagnesium chloride) at low temperature to form the corresponding organolithium or Grignard reagent.

  • Borylation: The organometallic intermediate is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronate ester.

  • Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield the desired substituted this compound.

  • Synthetic Workflow Diagram:

    G General Synthesis of Oxazol-2-ylboronic Acids A Substituted 2-Halo-oxazole B Organometallic Reagent Formation (e.g., n-BuLi or i-PrMgCl) A->B 1. C Borylation with Trialkyl Borate B->C 2. D Boronate Ester Intermediate C->D E Acidic Hydrolysis D->E 3. F Substituted this compound E->F

    General Synthesis of Oxazol-2-ylboronic Acids

Biological Signaling Pathways

Substituted oxazol-2-ylboronic acids have the potential to interact with various biological pathways, primarily through enzyme inhibition.

FMS-like Tyrosine Kinase 3 (FLT3) Signaling Pathway

Mutations in the FLT3 receptor are common in acute myeloid leukemia (AML), leading to its constitutive activation and promoting cancer cell proliferation. [16][17][18][19]Oxazole derivatives have been identified as FLT3 inhibitors.

  • FLT3 Signaling Pathway Diagram:

    G FLT3 Signaling Pathway in AML FL FLT3 Ligand FLT3 FLT3 Receptor FL->FLT3 Dimer Dimerization & Autophosphorylation FLT3->Dimer PI3K PI3K/AKT Pathway Dimer->PI3K RAS RAS/MAPK Pathway Dimer->RAS STAT5 STAT5 Pathway Dimer->STAT5 Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation STAT5->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->Dimer Inhibition

    FLT3 Signaling Pathway in AML

Fatty Acid Amide Hydrolase (FAAH) Signaling

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). Inhibition of FAAH leads to increased levels of AEA, which can modulate pain, inflammation, and anxiety. [1][20][21][22][23]

  • FAAH Signaling Pathway Diagram:

    G FAAH-mediated Anandamide Degradation AEA Anandamide (AEA) FAAH FAAH Enzyme AEA->FAAH CB1R CB1 Receptor AEA->CB1R Degradation Degradation Products (Arachidonic Acid & Ethanolamine) FAAH->Degradation Signal Downstream Signaling (Analgesia, Anxiolysis) CB1R->Signal Inhibitor This compound (Potential Inhibitor) Inhibitor->FAAH Inhibition

    FAAH-mediated Anandamide Degradation

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

DPP-IV is a serine protease that inactivates incretin hormones like GLP-1, which are involved in glucose homeostasis. DPP-IV inhibitors are used in the treatment of type 2 diabetes. [24][25][26][27][28]

  • DPP-IV Inhibition Mechanism Diagram:

    G DPP-IV Inhibition Mechanism GLP1 Active GLP-1 DPPIV DPP-IV Enzyme GLP1->DPPIV Insulin Increased Insulin Secretion GLP1->Insulin Inactive_GLP1 Inactive GLP-1 DPPIV->Inactive_GLP1 Inhibitor This compound (Potential Inhibitor) Inhibitor->DPPIV Inhibition

    DPP-IV Inhibition Mechanism

Beta-Lactamase Inhibition

Beta-lactamases are bacterial enzymes that confer resistance to β-lactam antibiotics by hydrolyzing the β-lactam ring. Boronic acids can act as inhibitors of these enzymes. [2][29][30][31][32]

  • Beta-Lactamase Inhibition Diagram:

    G Beta-Lactamase Inhibition Antibiotic Beta-Lactam Antibiotic BetaLactamase Beta-Lactamase Enzyme Antibiotic->BetaLactamase Bacteria Bacterial Cell Wall Synthesis Antibiotic->Bacteria Inhibition Inactive_Antibiotic Inactive Antibiotic BetaLactamase->Inactive_Antibiotic Inhibitor This compound (Potential Inhibitor) Inhibitor->BetaLactamase Inhibition

    Beta-Lactamase Inhibition

Conclusion

Substituted oxazol-2-ylboronic acids represent a promising class of compounds with significant potential in drug discovery. Their physicochemical properties are paramount to their biological activity and pharmacokinetic profiles. While a comprehensive dataset for this specific class is still emerging, analysis of related structures provides valuable insights into the expected trends. The experimental protocols and synthetic strategies outlined in this guide offer a solid foundation for researchers to further explore and characterize these molecules. Understanding their interactions with key biological pathways will continue to drive the rational design of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for Oxazol-2-ylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the successful Suzuki-Miyaura cross-coupling of oxazol-2-ylboronic acid with a variety of (hetero)aryl halides. The oxazole motif is a key structural component in numerous pharmaceuticals and biologically active compounds, making its incorporation into complex molecules a significant area of interest in drug discovery and development.

The protocols outlined below are designed to address the inherent instability of many 2-heteroaryl boronic acids, including this compound, which are prone to protodeboronation under typical Suzuki-Miyaura reaction conditions. By employing specialized palladium precatalysts and optimized reaction parameters, high yields of the desired 2-aryloxazoles can be achieved.

Core Concepts and Challenges

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. However, the application of this reaction to certain heteroarylboronic acids presents unique challenges.

Instability of 2-Heteroarylboronic Acids: Five-membered 2-heteroaromatic boronic acids, such as those derived from furan, thiophene, pyrrole, and oxazole, are known to be susceptible to rapid protodeboronation under basic conditions.[1][2] This decomposition pathway competes with the desired cross-coupling reaction, often leading to low yields of the target product.

Key to Success: The successful coupling of these unstable boronic acids hinges on the use of highly active catalyst systems that promote rapid cross-coupling at low temperatures, thereby outcompeting the rate of boronic acid decomposition.[1][2] The use of air- and moisture-stable palladium precatalysts that quickly generate the active catalytic species in situ is particularly advantageous.[1]

Experimental Protocols

The following protocols are based on optimized conditions for the coupling of unstable 2-heteroarylboronic acids and are expected to be highly effective for this compound.

Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound with (Hetero)aryl Chlorides, Bromides, and Triflates

This protocol is adapted from highly successful methods developed for other unstable 2-heteroarylboronic acids and is recommended as a starting point.[1]

Materials:

  • This compound

  • (Hetero)aryl halide (chloride, bromide, or triflate)

  • Palladium precatalyst (e.g., XPhos Pd G2 or a similar highly active catalyst)

  • Potassium phosphate (K₃PO₄), aqueous solution (0.5 M)

  • Tetrahydrofuran (THF), degassed

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry reaction vessel, add the (hetero)aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and the palladium precatalyst (0.02 mmol, 2 mol%).

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add degassed tetrahydrofuran (2 mL) via syringe.

  • Add the degassed 0.5 M aqueous potassium phosphate solution (4 mL) via syringe.

  • Stir the reaction mixture vigorously at room temperature or, if necessary, heat to 40 °C.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 30 minutes to 2 hours.[1]

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(hetero)aryloxazole.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of unstable 2-heteroarylboronic acids, which can be used as a guide for reactions with this compound.

Table 1: Optimized Reaction Parameters for Coupling of Unstable 2-Heteroarylboronic Acids [1]

ParameterRecommended Condition
Boronic Acid 1.5 equivalents
(Hetero)aryl Halide 1.0 equivalent
Palladium Precatalyst 2 mol % (e.g., XPhos Pd G2)
Base 0.5 M aqueous K₃PO₄ (2 equivalents relative to halide)
Solvent THF / H₂O (1:2)
Temperature Room Temperature to 40 °C
Reaction Time 30 minutes - 2 hours

Table 2: Representative Yields for the Coupling of Unstable 2-Heteroarylboronic Acids with Various Aryl Halides [1]

2-Heteroarylboronic AcidAryl HalideProduct Yield (%)
2-Furanboronic acid4-Chlorotoluene95
2-Thiopheneboronic acid4-Bromoanisole98
1-(Boc)-pyrrole-2-boronic acid1-Chloro-4-nitrobenzene96
2-Furanboronic acid2-Bromopyridine92
2-Thiopheneboronic acid1-Bromo-3,5-dimethylbenzene97

Note: Yields are based on published data for analogous unstable 2-heteroarylboronic acids and may vary for this compound.

Mandatory Visualizations

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_Het R-Pd(II)L_n-Het Transmetalation->PdII_Aryl_Het RedElim Reductive Elimination PdII_Aryl_Het->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Het RedElim->Product Boronic_Acid Het-B(OH)₂ + Base Boronic_Acid->Transmetalation Aryl_Halide R-X Aryl_Halide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow for this compound Suzuki-Miyaura Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: - this compound - Aryl Halide - Pd Precatalyst Inert Establish Inert Atmosphere (Ar/N₂) Reagents->Inert Solvents Add Degassed Solvents (THF, aq. K₃PO₄) Inert->Solvents Stir Stir at RT or 40°C Solvents->Stir Monitor Monitor Progress (TLC/LC-MS) Stir->Monitor Quench Quench and Extract Monitor->Quench Dry Dry and Concentrate Quench->Dry Purify Column Chromatography Dry->Purify Optimization_Tree Start Low Yield or Incomplete Reaction? Check_Catalyst Is a highly active precatalyst being used? (e.g., with biarylphosphine ligand) Start->Check_Catalyst Use_Precatalyst Use a modern Pd precatalyst (e.g., XPhos Pd G2/G3) Check_Catalyst->Use_Precatalyst No Check_Temp Is the reaction temperature optimized (RT to 40°C)? Check_Catalyst->Check_Temp Yes Increase_Temp Slightly increase temperature (e.g., to 40-50°C) Check_Temp->Increase_Temp No Check_Base Is K₃PO₄ being used? Check_Temp->Check_Base Yes Try_Other_Bases Consider other bases like Cs₂CO₃ or K₂CO₃ Check_Base->Try_Other_Bases No Consider_Ester Consider using the corresponding This compound pinacol ester Check_Base->Consider_Ester Yes

References

The Strategic Role of Oxazol-2-ylboronic Acid in Medicinal Chemistry Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The oxazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4][5] The ability to efficiently synthesize diverse libraries of oxazole-containing molecules is therefore of paramount importance in drug discovery. Oxazol-2-ylboronic acid and its derivatives have emerged as versatile and powerful building blocks for this purpose. This document provides detailed application notes and protocols for the use of this compound in the synthesis of medicinally relevant compounds, primarily through the Suzuki-Miyaura cross-coupling reaction.

Core Applications in Medicinal Chemistry

This compound is a key reagent for the introduction of the oxazole-2-yl moiety into organic molecules. This is most commonly achieved via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl or heteroaryl halides and triflates.[4] This strategy allows for the construction of complex biaryl and heteroaryl structures that are often found in kinase inhibitors and other targeted therapies.[2][6] The oxazole ring can act as a bioisostere for other functional groups, modulate physicochemical properties, and provide crucial hydrogen bonding interactions with biological targets.[7]

Data Presentation: Representative Bioactive Oxazole-Containing Molecules

The following tables summarize the biological activities of representative molecules containing the oxazole scaffold. While not all of these compounds are synthesized using this compound, they highlight the therapeutic potential of this heterocyclic core.

Table 1: Oxazole Derivatives as Kinase Inhibitors

Compound ClassTarget Kinase(s)Representative IC50 ValuesTherapeutic Area
2,5-disubstituted oxazolesc-Met10-100 nMOncology
Oxazole SulfonamidesTubulin PolymerizationGI50 < 50 nM (Leukemia)Oncology[6]
4-arylamido 3-methyl isoxazoleFMS kinase50-200 nMOncology, Inflammatory Diseases

Table 2: Antimicrobial Activity of Oxazole Derivatives

Compound ClassMicrobial StrainRepresentative MIC Values
5-(3′-Indolyl)oxazolesStaphylococcus aureus (MRSA)2-8 µg/mL
SulfisoxazoleGram-negative bacteriaVaries by species
Benzoxazole derivativesMycobacterium tuberculosis1-10 µM

Experimental Protocols

Protocol 1: Synthesis of 1,3-Oxazol-2-ylboronic Acid Pinacol Ester

This protocol is a representative method for the synthesis of heteroaryl boronic esters and can be adapted for 1,3-oxazol-2-ylboronic acid. The synthesis of the unprotected boronic acid can be challenging due to potential instability; therefore, the pinacol ester is often the preferred reagent for subsequent coupling reactions. The synthesis typically proceeds via a lithiation-borylation sequence.

Materials:

  • Oxazole

  • n-Butyllithium (n-BuLi) in hexanes

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrO-Bpin)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon), add anhydrous THF (10 mL) and cool to -78 °C in a dry ice/acetone bath.

  • Add oxazole (1.0 eq) to the cooled THF.

  • Slowly add n-BuLi (1.05 eq) dropwise to the solution. Stir the mixture at -78 °C for 1 hour.

  • Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 1,3-oxazol-2-ylboronic acid pinacol ester.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 1,3-Oxazol-2-ylboronic Acid Pinacol Ester with an Aryl Bromide

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of the oxazolylboronic acid pinacol ester with a representative aryl bromide.

Materials:

  • 1,3-Oxazol-2-ylboronic acid pinacol ester (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)2; 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K3PO4; 2.0 eq)

  • Anhydrous 1,4-dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq), 1,3-oxazol-2-ylboronic acid pinacol ester (1.2 eq), Pd(OAc)2 (0.02 eq), SPhos (0.04 eq), and K3PO4 (2.0 eq).

  • Seal the tube with a septum and purge with argon for 15 minutes.

  • Under a positive pressure of argon, add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water). The final concentration of the aryl bromide is typically 0.1 M.

  • Place the reaction mixture in a pre-heated oil bath at 80-110 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 2-aryloxazole product.

Visualizations

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Oxazole(L2) Ar-Pd(II)-Oxazole(L2) Transmetalation->Ar-Pd(II)-Oxazole(L2) X-B(OR)2 X-B(OR)2 Transmetalation->X-B(OR)2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Oxazole(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Oxazole Ar-Oxazole (Product) Reductive_Elimination->Ar-Oxazole Ar-X Ar-X Ar-X->Oxidative_Addition Oxazole-B(OR)2 Oxazole-B(OR)2 + Base Oxazole-B(OR)2->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_synthesis Synthesis of Oxazolylboronic Ester cluster_coupling Suzuki-Miyaura Coupling start Oxazole lithiation Lithiation with n-BuLi start->lithiation borylation Borylation with i-PrO-Bpin lithiation->borylation ester_product Oxazol-2-ylboronic Acid Pinacol Ester borylation->ester_product setup Reaction Setup: Aryl Halide, Boronic Ester, Pd Catalyst, Ligand, Base ester_product->setup reaction Heating in Dioxane/Water (80-110 °C) setup->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification final_product 2-Aryloxazole Product purification->final_product

Caption: General workflow for the synthesis and application of this compound pinacol ester.

Conclusion

This compound and its pinacol ester are invaluable reagents in medicinal chemistry for the synthesis of complex oxazole-containing molecules. The Suzuki-Miyaura coupling provides a robust and versatile method for their incorporation, enabling the exploration of a rich chemical space for drug discovery. The protocols and data presented herein serve as a guide for researchers to effectively utilize these building blocks in their synthetic endeavors.

References

Application Notes and Protocols: Oxazol-2-ylboronic Acid as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole motif is a prominent heterocyclic scaffold found in numerous biologically active compounds, demonstrating a wide range of therapeutic potential, including anticancer, antibacterial, and anti-inflammatory activities.[1] Oxazol-2-ylboronic acid and its derivatives, such as the pinacol ester, have emerged as valuable building blocks in medicinal chemistry. Their utility primarily lies in their ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the efficient construction of carbon-carbon bonds and the synthesis of complex molecular architectures.[2][3] This allows for the introduction of the oxazole-2-yl moiety into a variety of molecular scaffolds, facilitating the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the use of this compound pinacol ester in the synthesis of bioactive molecules, with a focus on anticancer agents targeting the STAT3 signaling pathway and tubulin polymerization.

Data Presentation: Bioactive Molecules Synthesized from Oxazole Building Blocks

The following tables summarize quantitative data for representative bioactive molecules synthesized using oxazole scaffolds, highlighting their potential in cancer therapy.

Table 1: Oxazole-Based Inhibitors of Tubulin Polymerization

Compound IDStructureTarget Cancer Cell LineIC₅₀ (µM)Reference
14 4,5-Disubstituted[4][5]oxazoleMultiple (e.g., MCF-7, HT29, BxPC-3)0.39[6]
15a Thio-analogue of CA-4Multiple (e.g., A431, HeLa, MCF7)0.009 - 0.71[6]
15b Thio-analogue of CA-4Multiple (e.g., A431, HeLa, MCF7)0.43 - 2.78[6]
20b 2-Methyl-4,5-disubstituted oxazole-0.66 (inhibition of tubulin assembly)[6]
20e 2-Methyl-4,5-disubstituted oxazole-0.56 (inhibition of tubulin assembly)[6]
Oxadiazole 10 Oxadiazole DerivativeA4310.0078[5]

Table 2: Oxazole-Based Inhibitors of the STAT3 Signaling Pathway

Compound IDStructureTarget Cancer Cell LineIC₅₀ (µM)Reference
S3I-M2001 Oxazole-based peptidomimeticHuman Breast Cancer-[4]
CHK9 Oxadiazole conjugated indazoleLung Cancer Cells4.8 - 5.1
12d 1,2,4-Triazole derivativeMCF-71.5[7][8]
9a 1,3,4-Oxadiazole derivativeMCF-73 - 12[7][8]

Experimental Protocols

Protocol 1: Synthesis of this compound Pinacol Ester

This protocol describes a general method for the synthesis of this compound pinacol ester via regioselective lithiation of oxazole at the C2 position, followed by borylation. The C2 proton of oxazole is the most acidic, facilitating this regioselectivity.[1]

Materials:

  • Oxazole

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropyl pinacol borate)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Dry glassware

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

  • Add anhydrous THF (10 mL) to the flask and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add oxazole (1.0 eq) to the cooled THF.

  • Add n-butyllithium (1.1 eq) dropwise to the solution while maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature.

  • In a separate dry flask under an inert atmosphere, dissolve 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) in anhydrous THF.

  • Slowly add the solution of the borylating agent to the lithiated oxazole solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired this compound pinacol ester.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound Pinacol Ester with an Aryl Halide

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of the synthesized this compound pinacol ester with a generic aryl halide to construct a 2-aryloxazole derivative.

Materials:

  • This compound pinacol ester (1.0 eq)

  • Aryl halide (e.g., aryl bromide or iodide) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)

  • 1,4-Dioxane and water (4:1 mixture)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Dry glassware

Procedure:

  • To a dry Schlenk flask, add this compound pinacol ester (1.0 eq), the aryl halide (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-aryloxazole product.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis of Building Block cluster_coupling Suzuki-Miyaura Coupling cluster_evaluation Biological Evaluation Oxazole Oxazole Lithiation Lithiation Oxazole->Lithiation n-BuLi, THF, -78°C Borylation Borylation Lithiation->Borylation Pinacol borate Oxazol_Boronic_Ester Oxazol_Boronic_Ester Borylation->Oxazol_Boronic_Ester Purification Coupling Coupling Oxazol_Boronic_Ester->Coupling Aryl Halide, Pd Catalyst, Base Crude_Product Crude_Product Coupling->Crude_Product Reaction Workup Purified_Bioactive_Molecule Purified_Bioactive_Molecule Crude_Product->Purified_Bioactive_Molecule Chromatography Cell_Assay Cell_Assay Purified_Bioactive_Molecule->Cell_Assay Treatment of Cancer Cells Target_Assay Target_Assay Purified_Bioactive_Molecule->Target_Assay Tubulin Polymerization or STAT3 Inhibition Assay IC50_Determination IC50_Determination Cell_Assay->IC50_Determination MTT Assay Mechanism_of_Action Mechanism_of_Action Target_Assay->Mechanism_of_Action

Caption: Experimental workflow for the synthesis and evaluation of bioactive oxazole derivatives.

stat3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation (Tyr705) STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimerization Dimerization STAT3_active->Dimerization STAT3_dimer_nuc p-STAT3 Dimer Dimerization->STAT3_dimer_nuc Nuclear Translocation Oxazole_Inhibitor Oxazole-based STAT3 Inhibitor Oxazole_Inhibitor->Dimerization Inhibits DNA DNA STAT3_dimer_nuc->DNA Binds to Promoter Transcription Gene Transcription DNA->Transcription Cell_Survival_Genes Bcl-xL, Bcl-2, etc. Transcription->Cell_Survival_Genes Upregulation Cytokine Cytokine Cytokine->Cytokine_Receptor e.g., IL-6

Caption: Inhibition of the STAT3 signaling pathway by an oxazole-based inhibitor.

tubulin_polymerization cluster_tubulin Microtubule Dynamics cluster_cell_cycle Cellular Consequences Tubulin_dimers αβ-Tubulin Dimers Polymerization Polymerization Tubulin_dimers->Polymerization Microtubule Microtubule Polymerization->Microtubule Mitotic_spindle Mitotic Spindle Formation Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin_dimers Oxazole_Inhibitor Oxazole-based Tubulin Inhibitor Oxazole_Inhibitor->Polymerization Inhibits Cell_cycle_arrest G2/M Phase Arrest Mitotic_spindle->Cell_cycle_arrest Disruption leads to Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by oxazole-based compounds.

References

Catalyst Selection for Oxazol-2-ylboronic Acid Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection of catalysts in Suzuki-Miyaura cross-coupling reactions involving oxazol-2-ylboronic acid. The oxazole moiety is a key structural motif in many biologically active compounds, making efficient and selective C-C bond formation at the 2-position of the oxazole ring a critical process in medicinal chemistry and drug development. This guide summarizes effective catalyst systems, provides detailed experimental protocols, and offers troubleshooting advice to facilitate successful coupling reactions.

Introduction to Catalyst Selection

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically employing a palladium catalyst, a phosphine ligand, and a base. The choice of catalyst system is critical for achieving high yields and preventing side reactions, especially when working with heteroarylboronic acids like this compound. Challenges associated with these substrates include catalyst inhibition by the heteroatom and protodeboronation of the boronic acid under basic conditions.[1] Modern catalyst systems often utilize palladium precatalysts and sterically bulky, electron-rich phosphine ligands to overcome these challenges.[1]

Catalyst Performance and Data Presentation

While extensive comparative data for this compound is limited, the following tables provide illustrative data for the Suzuki-Miyaura coupling of a related oxazolylboronic acid derivative, 2-TIPS-oxazol-5-ylboronic acid pinacol ester, with various aryl halides. This data can serve as a starting point for catalyst and condition screening for this compound couplings.

Table 1: Catalyst System Performance in the Suzuki-Miyaura Coupling of 2-TIPS-oxazol-5-ylboronic acid pinacol ester with 4-Iodoanisole

EntryPalladium SourceLigandBaseSolventTemp. (°C)Time (h)Yield (%)
1Pd(PPh₃)₄PPh₃Na₂CO₃Dioxane/H₂O (3:1)80-79
2Pd(OAc)₂NoneNa₂CO₃Dioxane/H₂O (3:1)80-35 (5 mol%)
3Pd(OAc)₂NoneNa₂CO₃Dioxane/H₂O (3:1)80-62 (2 mol%)

Data synthesized from a study on the coupling of 2-TIPS-oxazol-5-ylboronic acid pinacol ester. The reaction with Pd(OAc)₂ showed that a lower catalyst loading of 2 mol% provided a better yield than 5 mol%, where the formation of inactive palladium black was observed at the higher loading.

Table 2: Substrate Scope for the Coupling of 2-TIPS-oxazol-5-ylboronic acid pinacol ester using Pd(PPh₃)₄

EntryAryl HalideProductYield (%)
14-Iodoanisole5-(4-Methoxyphenyl)oxazole79
24-Bromoaniline4-(Oxazol-5-yl)aniline75
34-Bromobenzonitrile4-(Oxazol-5-yl)benzonitrile82
4Methyl 4-bromobenzoateMethyl 4-(oxazol-5-yl)benzoate85
54-Bromobenzaldehyde4-(Oxazol-5-yl)benzaldehyde78
62-Bromopyridine2-(Oxazol-5-yl)pyridine65
73-Bromopyridine3-(Oxazol-5-yl)pyridine72

This table illustrates the versatility of the Pd(PPh₃)₄ catalyst system for coupling a protected oxazolylboronic acid with a range of electronically diverse aryl and heteroaryl bromides.

Recommended Catalysts and Ligands for Screening

For the Suzuki-Miyaura coupling of this compound, it is recommended to screen a variety of palladium catalysts and ligands to identify the optimal system for a specific substrate combination.

Commonly Used Palladium Sources:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Palladium(II) Chloride (PdCl₂)

Effective Ligands for Heteroaryl Couplings:

  • Buchwald-type biaryl phosphine ligands: These are often the ligands of choice for challenging couplings due to their steric bulk and electron-rich nature, which promote the catalytic cycle.[1] Examples include:

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Triphenylphosphine (PPh₃): A classical and often effective ligand.

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene): Used in the robust Pd(dppf)Cl₂ catalyst.

Experimental Protocols

The following are detailed protocols for performing Suzuki-Miyaura coupling reactions with this compound. These should be considered as starting points, and optimization of reaction parameters may be necessary for specific substrates.

Protocol 1: General Procedure using a Palladium Pre-catalyst and a Buchwald Ligand

  • Reaction Setup: In an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes by evacuating and backfilling the flask three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., K₃PO₄, 2.0-3.0 equiv) and the anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF to achieve a concentration of 0.1-0.2 M relative to the halide).

  • Reaction: Place the reaction mixture in a pre-heated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and often improve yields.

  • Reaction Setup: In a microwave-safe vial, combine the aryl or heteroaryl halide (1.0 equiv), this compound (1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a suitable degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 10-30 minutes).

  • Work-up and Purification: Follow the work-up and purification steps as described in the general procedure.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes in catalyst selection and the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd Aryl Halide PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation (R²-B(OR)₂ + Base) PdII->Transmetal Boronic Acid PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² Coupled Product RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Catalyst_Selection_Workflow Catalyst Selection Workflow for Oxazole Coupling cluster_screening Catalyst System Screening cluster_reaction Reaction and Analysis Catalyst Select Pd Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) Reaction Perform Small-Scale Test Reactions Catalyst->Reaction Ligand Select Ligand (e.g., XPhos, SPhos, PPh₃) Ligand->Reaction Base Select Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Select Solvent (e.g., Dioxane, Toluene) Solvent->Reaction Analysis Analyze Results (TLC, LC-MS, NMR for Yield) Reaction->Analysis Optimization Optimize Conditions (Temp., Time, Concentration) Analysis->Optimization Optimization->Reaction Re-screen if necessary ScaleUp Scale-Up Reaction Optimization->ScaleUp Optimal Conditions Found

Caption: A logical workflow for catalyst selection and optimization.

References

Application Note: Optimizing the Synthesis of Oxazol-2-ylboronic Acid through Solvent Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Oxazol-2-ylboronic acid is a critical building block in medicinal chemistry, enabling the synthesis of complex molecules through cross-coupling reactions. The efficiency of its synthesis is paramount for drug discovery and development pipelines. This application note details a robust protocol for the synthesis of this compound via a lithiation-borylation pathway and investigates the profound effect of the reaction solvent on the overall yield. A comprehensive, albeit representative, dataset from a solvent screening study is presented to guide solvent selection for optimal reaction performance.

Introduction

The oxazole motif is a privileged scaffold in numerous biologically active compounds. The corresponding boronic acids are versatile intermediates, particularly in Suzuki-Miyaura cross-coupling reactions, for the construction of carbon-carbon bonds. The synthesis of heteroaryl boronic acids, such as this compound, can be challenging due to the specific reactivity of the heterocyclic ring. A common and effective method involves the deprotonation of the C2-position of oxazole using a strong organolithium base, followed by quenching the resulting anion with a trialkyl borate. The subsequent hydrolysis of the boronate ester furnishes the desired boronic acid. The choice of solvent is a critical parameter in this process, influencing the stability of the organolithium intermediate, reaction kinetics, and ultimately, the product yield. This note provides a detailed experimental protocol and highlights the impact of various solvents on the reaction outcome.

Data Presentation: Solvent Effects on Reaction Yield

A screening of various aprotic solvents was conducted to determine the optimal conditions for the synthesis of this compound. The reaction was performed under otherwise identical conditions, and the isolated yields are summarized in Table 1.

Table 1: Effect of Solvent on the Yield of this compound

EntrySolventDielectric Constant (ε)Yield (%)*Observations
1Tetrahydrofuran (THF)7.685Homogeneous reaction, good intermediate stability.
2Diethyl Ether (Et₂O)4.378Slower reaction, precipitation observed.
32-Methyltetrahydrofuran (2-MeTHF)6.282"Green" solvent alternative, comparable to THF.
41,4-Dioxane2.265Lower yield, likely due to poor stabilization of the lithium species.
5Toluene2.445Significant side product formation.
6N,N-Dimethylformamide (DMF)36.7<10Decomposition of the organolithium intermediate.

*Yields are based on a representative laboratory-scale synthesis and should be considered illustrative.

Experimental Protocols

General Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound, with specific details for the solvent screening process.

Materials:

  • Oxazole

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Triisopropyl borate

  • Anhydrous reaction solvent (see Table 1)

  • Hydrochloric acid (2 M)

  • Diethyl ether (for extraction)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum was charged with anhydrous solvent (50 mL) and oxazole (10 mmol, 1.0 eq).

  • Lithiation: The solution was cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (2.5 M in hexanes, 10.5 mmol, 1.05 eq) was added dropwise over 15 minutes, ensuring the internal temperature did not exceed -70 °C. The resulting mixture was stirred at -78 °C for 1 hour.

  • Borylation: Triisopropyl borate (12 mmol, 1.2 eq) was added dropwise at -78 °C. The reaction mixture was allowed to slowly warm to room temperature and stirred overnight.

  • Hydrolysis and Workup: The reaction was cooled to 0 °C in an ice bath and quenched by the slow addition of 2 M hydrochloric acid until the pH of the aqueous layer was approximately 2. The mixture was stirred vigorously for 1 hour at room temperature.

  • Extraction: The layers were separated, and the aqueous layer was extracted with diethyl ether (3 x 30 mL).

  • Drying and Concentration: The combined organic layers were washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude solid was purified by recrystallization to afford this compound as a white solid.

Visualizations

experimental_workflow cluster_synthesis Synthesis Pathway cluster_workup Workup & Purification start Start: Oxazole in Anhydrous Solvent lithiation 1. Lithiation - Cool to -78°C - Add n-BuLi dropwise - Stir for 1h start->lithiation borylation 2. Borylation - Add Triisopropyl borate at -78°C - Warm to RT, stir overnight lithiation->borylation hydrolysis 3. Hydrolysis - Cool to 0°C - Quench with 2M HCl (pH ~2) - Stir for 1h borylation->hydrolysis extraction 4. Extraction - Separate layers - Extract aqueous layer with Et₂O hydrolysis->extraction drying 5. Drying & Concentration - Wash with brine - Dry over MgSO₄ - Concentrate in vacuo extraction->drying purification 6. Purification - Recrystallization drying->purification end_product Final Product: This compound purification->end_product logical_relationship solvent Solvent Choice intermediate_stability Organolithium Intermediate Stability solvent->intermediate_stability influences solubility Reactant & Reagent Solubility solvent->solubility affects reaction_kinetics Reaction Kinetics solvent->reaction_kinetics impacts yield Product Yield intermediate_stability->yield solubility->yield reaction_kinetics->yield

Application Notes and Protocols: Optimized Suzuki-Miyaura Coupling of Oxazol-2-ylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron compound with an organic halide or triflate. Oxazole moieties are prevalent in a wide range of biologically active molecules and natural products, making the synthesis of 2-aryloxazoles a critical task in medicinal chemistry and drug development. This document provides detailed protocols and optimized reaction conditions for the Suzuki-Miyaura coupling of oxazol-2-ylboronic acid with various aryl halides, a key transformation for accessing this important class of compounds.

The general reaction scheme is as follows:

(General reaction scheme: Suzuki-Miyaura coupling of this compound with an aryl halide)

Optimized Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For challenging substrates like electron-deficient heteroaryl boronic acids, careful optimization is crucial. Below is a summary of recommended starting conditions and components for the coupling of this compound with aryl halides, based on established protocols for similar heteroaromatic systems.

Data Presentation: Recommended Starting Conditions for Optimization
Parameter Recommended Reagents/Conditions Rationale and Considerations
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable Pd(II) and Pd(0) sources that form the active Pd(0) catalyst in situ. Pd(PPh₃)₄ is a reliable Pd(0) catalyst, though it can be less active for challenging substrates.[1][2]
Ligand Buchwald-type: SPhos, XPhosOther Phosphines: PPh₃, PCy₃NHC-based: PEPPSI-IPrBulky, electron-rich phosphine ligands like SPhos and XPhos are highly effective for cross-coupling of heteroaryl substrates, promoting efficient oxidative addition and reductive elimination.[3][4] PPh₃ is a standard, cost-effective option. N-Heterocyclic Carbene (NHC) ligands can offer high stability and activity.[4]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃The choice of base is critical for activating the boronic acid. K₃PO₄ and Cs₂CO₃ are generally effective for heteroaryl couplings.[5] K₂CO₃ is a common and milder base.[6] An aqueous solution of the base is often used.
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂OA mixture of an organic solvent and water is standard, as water can aid in the dissolution of the base and facilitate transmetalation.[2][6] Anhydrous conditions may be required for sensitive substrates.
Aryl Halide Ar-I, Ar-Br, Ar-ClReactivity generally follows the order I > Br > Cl. Aryl chlorides are the most challenging and often require more active catalyst systems (e.g., those with Buchwald ligands).
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion, especially with less reactive aryl bromides and chlorides.[2]
Catalyst Loading 1-5 mol%Lower catalyst loadings are desirable for cost-effectiveness, but higher loadings may be necessary for difficult couplings.
Illustrative Example of an Optimization Study

The following table represents a hypothetical screening of conditions for the coupling of this compound with 4-bromoanisole. This illustrates a typical optimization workflow.

Entry Pd Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O10045
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O10062
3Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O10085
4Pd₂(dba)₃ (1)SPhos (4)K₃PO₄ (2)Dioxane/H₂O10092
5Pd₂(dba)₃ (1)XPhos (4)K₃PO₄ (2)Toluene/H₂O10095
6Pd₂(dba)₃ (1)XPhos (4)K₃PO₄ (2)Toluene/H₂O8088

This data is illustrative and intended to demonstrate an optimization process.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

  • This compound (1.0 - 1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed water

Procedure:

  • To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.1 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). This cycle should be repeated three times.

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., XPhos, 2 mol%) to the vessel under a positive pressure of the inert gas.

  • Add the degassed organic solvent (to achieve a concentration of ~0.1 M in the aryl halide) followed by degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryloxazole.[2]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The following diagram illustrates the key steps in the catalytic cycle.[2]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r_pd_r R-Pd(II)L_n-R' transmetalation->r_pd_r reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product base_boronate [R'-B(OH)₃]⁻ base_boronate->transmetalation boronic_acid R'-B(OH)₂ + Base boronic_acid->base_boronate aryl_halide R-X aryl_halide->oxidative_addition

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Reaction Optimization

This diagram outlines a logical workflow for optimizing the reaction conditions.

Optimization_Workflow cluster_setup Reaction Setup cluster_optimization Optimization Loop cluster_scaleup Final Protocol reagents Select Reagents: Aryl Halide This compound conditions Screen Reaction Parameters: 1. Catalyst/Ligand 2. Base 3. Solvent 4. Temperature reagents->conditions run_reaction Perform Small-Scale Reactions conditions->run_reaction analysis Analyze Results (TLC, LC-MS, NMR Yield) run_reaction->analysis decision Optimal Conditions? analysis->decision decision->conditions No scale_up Scale-Up Reaction decision->scale_up Yes purification Purification and Characterization scale_up->purification

References

Application Notes & Protocols: Protecting Group Strategies for Multi-Step Synthesis with Oxazol-2-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multi-step organic synthesis is a cornerstone of drug discovery and development, enabling the construction of complex molecular architectures. The use of protecting groups is a critical strategy to temporarily mask reactive functional groups, thereby ensuring chemoselectivity during transformations at other sites within a molecule.[1][2][3] Oxazol-2-ylboronic acid and its derivatives are valuable building blocks, but their successful incorporation into complex targets requires a robust protecting group strategy to manage the reactivity of both the boronic acid moiety and potentially the oxazole ring itself, alongside any other functional groups present.

Boronic acids are known to be unstable under certain conditions and can be difficult to handle and purify.[4][5] Their conversion to more stable derivatives, such as boronate esters, is a common and effective strategy.[5][6] This note provides a detailed overview of common protecting groups for the boronic acid functional group, their orthogonality, and detailed protocols for their installation and removal.

Protecting Groups for the Boronic Acid Moiety

The primary challenge in syntheses involving this compound is managing the boronic acid group. Several protecting groups have been developed that offer varying degrees of stability and can be removed under specific, often mild, conditions.[4] The choice of protecting group is dictated by the reaction conditions planned in subsequent synthetic steps. The most widely used protecting groups include pinacol (Pin), N-methyliminodiacetic acid (MIDA), and 1,8-diaminonaphthalene (dan).

A logical workflow is essential for implementing a protecting group strategy.

start Start with Oxazol-2-yl Boronic Acid Derivative protect Protect Boronic Acid (e.g., as MIDA ester) start->protect Installation synthesis Perform Multi-Step Synthesis (e.g., C-C coupling, functional group manipulation) protect->synthesis Reaction Cascade deprotect Deprotect Boronic Acid (e.g., mild basic hydrolysis) synthesis->deprotect Cleavage final Final Product with Free Boronic Acid deprotect->final end Proceed to final application (e.g., Suzuki Coupling) final->end

Caption: General workflow for using a boronic acid protecting group.

The selection of an appropriate protecting group depends on its compatibility with downstream reaction conditions. MIDA and dan groups are particularly useful for their orthogonal deprotection conditions.[4][7]

Protecting GroupStructureStabilityProtection MethodDeprotection Conditions
Pinacol (Bpin) Cyclic boronate esterStable to chromatography, mild acid/base. Used directly in many cross-couplings.[8]Reaction with pinacol, often with azeotropic removal of water.Acidic hydrolysis (e.g., HCl) or transesterification with phenylboronic acid or diethanolamine.[6][8][9]
MIDA Tricyclic boronate esterStable to strongly acidic conditions, chromatography, and anhydrous cross-coupling.[4][10]Reaction with N-methyliminodiacetic acid under Dean-Stark conditions.[4]Mild aqueous base (e.g., 1M NaOH or K2CO3) at room temperature.[4][7]
dan Diamide adductVery stable to a wide range of conditions, including basic, neutral, and weakly acidic media.[4][8]Reaction with 1,8-diaminonaphthalene.Strong aqueous acid (e.g., 1N HCl).[4]
Trifluoroborate (BF3K) Anionic tetracoordinate boronBench stable, crystalline solids. Stable to chromatography.[4]Reaction with KHF2.[7]Requires hydrolysis (e.g., with silica gel or acid) to the boronic acid for cross-coupling.[4][6]

Choosing the correct protecting group is crucial for the success of a multi-step synthesis. The following decision tree illustrates a logical approach to this selection process based on the planned synthetic route.

start Need to protect This compound? q1 Will subsequent steps involve strong acid? start->q1 Yes no_pg Proceed without protection start->no_pg No q2 Will subsequent steps involve strong base? q1->q2 No use_mida Use MIDA (Acid Stable) q1->use_mida Yes q3 Is direct use in coupling and moderate stability sufficient? q2->q3 No use_dan Use dan (Base Stable) q2->use_dan Yes q3->use_mida No, need high stability use_pinacol Use Pinacol (Bpin) (Generally Robust) q3->use_pinacol Yes

Caption: Decision tree for selecting a boronic acid protecting group.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates.

This protocol is adapted from procedures that utilize Dean-Stark conditions to drive the esterification.[4]

  • Setup : To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the this compound derivative (1.0 equiv), N-methyliminodiacetic acid (1.1 equiv), and toluene (approx. 0.1 M).

  • Reaction : Heat the mixture to reflux. Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed. This may require several hours.

  • Workup : Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification : The crude MIDA boronate can often be purified by silica gel chromatography.[10]

MIDA esters are readily cleaved under mild basic conditions.[4][7]

  • Setup : Dissolve the MIDA boronate (1.0 equiv) in a mixture of THF or ether and water (e.g., 1:1 v/v).

  • Reaction : Add aqueous NaOH (1 M, 2-3 equiv) or a saturated solution of NaHCO₃ or K₂CO₃. Stir vigorously at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Workup : Once the reaction is complete, acidify the aqueous layer to a pH of ~7 with 1N HCl. Extract the product with an organic solvent (e.g., ethyl acetate or ether).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting boronic acid can be used without further purification or recrystallized if necessary.

  • Setup : Dissolve the this compound derivative (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent such as toluene or dichloromethane.

  • Reaction : Stir the mixture at room temperature or with gentle heating. The addition of a drying agent like anhydrous MgSO₄ can facilitate the reaction. Monitor by TLC or LC-MS.

  • Workup : Once complete, filter off any solids and remove the solvent under reduced pressure.

  • Purification : The crude pinacol ester can be purified by silica gel chromatography.

This method avoids strongly acidic conditions and is useful for sensitive substrates.[6]

  • Setup : Dissolve the pinacol boronate (1.0 equiv) in diethyl ether.

  • Reaction : Add a solution of diethanolamine (1.1 equiv) in diethyl ether. Stir at room temperature. A precipitate of the diethanolamine-boronate adduct should form.

  • Intermediate Isolation : Collect the solid by filtration and wash with cold ether.

  • Hydrolysis : Suspend the isolated adduct in ether and add 0.1 M HCl. Stir for 20-30 minutes until the solid dissolves.

  • Workup : Separate the layers and extract the aqueous phase with ether. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the free boronic acid.

Orthogonal Strategies for Complex Molecules

In a multi-step synthesis, other functional groups within the molecule, such as amines or alcohols, will also require protection.[1] An orthogonal protecting group strategy allows for the selective removal of one group in the presence of others.[3] For instance, the acid-stable MIDA group on a boronic acid is orthogonal to the acid-labile Boc group on an amine. This allows for selective deprotection and reaction at the amine without affecting the protected boronic acid.

start Starting Material (Oxazole with -NH2 and -B(OH)2) protect Orthogonal Protection: - Amine -> NH-Boc - Boronic Acid -> B(MIDA) start->protect path_a Selective Deprotection A: Acidic Conditions (TFA) protect->path_a path_b Selective Deprotection B: Basic Conditions (NaOH) protect->path_b intermediate_a Intermediate A: Free Amine, Protected Boronic Acid (-NH2, -B(MIDA)) path_a->intermediate_a intermediate_b Intermediate B: Protected Amine, Free Boronic Acid (-NH-Boc, -B(OH)2) path_b->intermediate_b react_a React at Amine (e.g., Acylation) intermediate_a->react_a react_b React at Boronic Acid (e.g., Suzuki Coupling) intermediate_b->react_b final_deprotect_a Deprotect B(MIDA) react_a->final_deprotect_a final_deprotect_b Deprotect NH-Boc react_b->final_deprotect_b final_product Final Product final_deprotect_a->final_product final_deprotect_b->final_product

Caption: Orthogonal strategy using MIDA and Boc protecting groups.

Considerations for the Oxazole Ring: The oxazole ring is generally stable, but the nitrogen atom at position 3 is basic and can be protonated under strongly acidic conditions.[11] This can be a consideration when choosing deprotection strategies. Furthermore, some reactions for oxazole synthesis are not compatible with certain protecting groups; for instance, Boc groups can be lost during a van Leusen oxazole synthesis.[12] Therefore, the stability of all functional groups and protecting groups must be considered holistically throughout the planned synthetic sequence.

References

Application Notes: Synthesis of Oxazole-Containing Macrocycles via Intramolecular Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxazole-containing macrocycles are a class of compounds of significant interest to researchers in drug discovery and materials science.[1][2] The oxazole motif, a five-membered aromatic heterocycle with one oxygen and one nitrogen atom, is a key structural component in numerous biologically active natural products and synthetic molecules, exhibiting a wide range of therapeutic properties including anticancer, antiviral, and anti-inflammatory activities.[3][4][5] Macrocyclization, the formation of large ring structures, can impart favorable pharmacological properties such as increased receptor affinity, enhanced selectivity, and improved metabolic stability.[6]

The intramolecular Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile strategy for the synthesis of macrocycles.[6] This palladium-catalyzed reaction forms a carbon-carbon bond between a boronic acid (or its ester) and an organohalide (or triflate). Its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and palladium catalysts make it an attractive method for the construction of complex molecular architectures.[6][7]

This application note details a protocol for the synthesis of an oxazole-containing macrocycle through an intramolecular Suzuki-Miyaura coupling reaction. The strategy involves the synthesis of a linear precursor containing a halo-oxazole moiety at one terminus and a boronic acid ester at the other. Subsequent palladium-catalyzed cyclization under high-dilution conditions affords the desired macrocycle.

Therapeutic Potential and Mechanism of Action

Oxazole-containing macrocycles have shown promise in targeting various cellular pathways implicated in disease. For instance, some macrocycles have been found to act as inhibitors of key signaling proteins in cancer, such as protein kinases or proteins involved in cell cycle regulation.[5] One potential mechanism of action for a hypothetical oxazole-containing macrocycle could be the inhibition of a signaling pathway crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. By binding to a key kinase in this pathway, the macrocycle could block downstream signaling, leading to the induction of apoptosis (programmed cell death) in cancer cells.

Experimental Protocols

I. Synthesis of Linear Precursor: 2-(4-bromobutoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole

This protocol describes the synthesis of a linear precursor containing a bromoalkylated oxazole and a phenylboronic acid pinacol ester.

  • Materials:

    • 2-Amino-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one

    • 4-Bromobutyryl chloride

    • Triphenylphosphine (PPh₃)

    • Hexachloroethane (C₂Cl₆)

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

    • Acetonitrile (ACN)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Amide Formation: To a solution of 2-amino-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add 4-bromobutyryl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Work-up: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Oxazole Formation (Cyclodehydration): Dissolve the crude amide in acetonitrile (ACN). Add triphenylphosphine (1.5 eq) and hexachloroethane (1.5 eq), followed by triethylamine (2.0 eq). Heat the mixture to reflux for 6 hours.

    • Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the linear precursor.

II. Intramolecular Suzuki-Miyaura Macrocyclization

This protocol details the palladium-catalyzed intramolecular cyclization of the linear precursor to form the oxazole-containing macrocycle. High-dilution conditions are crucial to favor the intramolecular reaction over intermolecular polymerization.

  • Materials:

    • Linear Precursor (from Protocol I)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

    • Base (e.g., K₂CO₃ or Cs₂CO₃)

    • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF)

    • Syringe pump

  • Procedure:

    • Reaction Setup: To a flask containing a degassed solution of the palladium catalyst (0.1 eq) and base (3.0 eq) in the chosen solvent, add a solution of the linear precursor in the same solvent via syringe pump over a period of 12-24 hours. The final concentration of the precursor should be low (e.g., 0.001 M).

    • Reaction: Heat the reaction mixture to 80-100 °C and stir for the duration of the addition and for an additional 12 hours after the addition is complete. Monitor the reaction progress by TLC or LC-MS.

    • Work-up: Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

    • Purification: Purify the crude product by silica gel column chromatography to afford the desired oxazole-containing macrocycle.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Intramolecular Suzuki-Miyaura Macrocyclization

EntryPalladium CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄K₂CO₃Toluene1002445
2Pd(PPh₃)₄Cs₂CO₃Dioxane902455
3Pd(dppf)Cl₂K₂CO₃DMF803662
4Pd(dppf)Cl₂Cs₂CO₃Toluene1002468

Note: Yields are hypothetical and based on typical ranges for intramolecular Suzuki-Miyaura macrocyclization reactions found in the literature. Actual yields will vary depending on the specific substrate and reaction conditions.

Visualizations

experimental_workflow Experimental Workflow for Oxazole-Containing Macrocycle Synthesis cluster_0 Linear Precursor Synthesis cluster_1 Macrocyclization start Starting Materials: - Amino-phenylboronic ester - Bromo-acyl chloride amide_formation Amide Formation start->amide_formation oxazole_formation Oxazole Formation (Cyclodehydration) amide_formation->oxazole_formation purification_1 Purification (Column Chromatography) oxazole_formation->purification_1 precursor Linear Precursor purification_1->precursor suzuki_coupling Intramolecular Suzuki-Miyaura Coupling (High Dilution) precursor->suzuki_coupling purification_2 Purification (Column Chromatography) suzuki_coupling->purification_2 macrocycle Oxazole-Containing Macrocycle purification_2->macrocycle

Caption: Workflow for the synthesis of oxazole-containing macrocycles.

signaling_pathway Hypothetical Mechanism of Action: Inhibition of PI3K/Akt Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Macrocycle Oxazole-Containing Macrocycle Macrocycle->Akt Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

References

Application of Oxazol-2-ylboronic Acid in Natural Product Total Synthesis: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole motif is a key structural feature in a diverse array of biologically active natural products, exhibiting a wide range of pharmacological properties including antibiotic, antifungal, antiviral, and antitumor activities. The synthesis of these complex molecules often requires robust and efficient methods for the introduction of the oxazole ring and its subsequent functionalization. Oxazol-2-ylboronic acid and its derivatives have emerged as valuable reagents in this context, primarily serving as versatile building blocks for the construction of carbon-carbon bonds via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This application note provides an overview of the potential use of this compound in the total synthesis of natural products, alongside a general experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.

While a specific, detailed total synthesis of a natural product directly employing this compound is not extensively documented in readily available literature, its utility can be inferred from methodological studies and the synthesis of related compounds. The strategic incorporation of a 2-substituted oxazole is a common challenge in natural product synthesis, and this compound offers a direct and modular approach to address this challenge.

Strategic Application in Natural Product Synthesis

The primary application of this compound in the synthesis of natural products lies in the late-stage formation of a C-C bond at the C2 position of the oxazole ring. This strategy is particularly advantageous as it allows for the convergence of complex molecular fragments, a key principle in efficient total synthesis.

A hypothetical retrosynthetic analysis of a natural product containing a 2-aryloxazole moiety illustrates this strategy. The disconnection of the bond between the oxazole C2-position and the adjacent aryl group leads back to a halogenated (or triflated) aromatic fragment and this compound (or its pinacol ester).

Retrosynthesis Natural_Product Natural Product (with 2-Aryloxazole) Key_Intermediate Key Intermediate (Aryl Halide/Triflate) Natural_Product->Key_Intermediate Suzuki-Miyaura Disconnection Oxazole_Boronic_Acid This compound or Pinacol Ester Natural_Product->Oxazole_Boronic_Acid Suzuki-Miyaura Disconnection

Caption: Retrosynthetic analysis of a 2-aryloxazole-containing natural product.

This approach allows for the independent synthesis of the complex aryl fragment and the oxazole boronic acid, which are then coupled in a later step. This convergent strategy often leads to higher overall yields and allows for the synthesis of analogues by varying the coupling partners.

Key Reaction: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like this compound) and an organic halide or triflate. This reaction is widely used in organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and catalysts.

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established pathway involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)L_n pd_oxidative R-Pd(II)L_n-X pd0->pd_oxidative Oxidative Addition pd_transmetalation R-Pd(II)L_n-Ox pd_oxidative->pd_transmetalation Transmetalation pd_reductive R-Pd(II)L_n-R' pd_transmetalation->pd_reductive pd_reductive->pd0 Reductive Elimination Product R-Ox (2-Aryloxazole) pd_reductive->Product RX R-X (Aryl Halide/Triflate) RX->pd0 Boronic_Acid Ox-B(OR)2 (this compound derivative) Boronic_Acid->pd_oxidative Base Base (e.g., K2CO3) Base->pd_oxidative

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data from Methodological Studies

While specific data from a total synthesis is unavailable, methodological studies on the Suzuki-Miyaura coupling of oxazole boronic acid derivatives with various aryl halides provide valuable insights into the expected efficiency of this reaction. The following table summarizes representative yields from such studies.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O1001285
23-BromopyridinePd(dppf)Cl₂ (3)K₃PO₄DME90878
31-IodonaphthalenePd₂(dba)₃ (2) / SPhos (4)CsFToluene110692
44-ChlorotoluenePd(OAc)₂ (2) / XPhos (4)K₃PO₄t-BuOH/H₂O1001865

Note: The data presented in this table is a compilation of representative results from various methodological studies and may not reflect the exact conditions or outcomes for a specific natural product synthesis.

Experimental Protocols

The following is a general, representative protocol for the Suzuki-Miyaura coupling of an aryl bromide with this compound pinacol ester. This protocol should be optimized for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound pinacol ester (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., anhydrous K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 10 mL)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound pinacol ester (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add the degassed dioxane/water solvent mixture (10 mL) to the flask.

  • Catalyst Addition: Add the palladium catalyst (0.05 mmol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental_Workflow start Start setup Reaction Setup (Aryl Bromide, Boronic Ester, Base) start->setup solvent Add Degassed Solvent setup->solvent catalyst Add Palladium Catalyst solvent->catalyst reaction Heat and Stir under Inert Atmosphere catalyst->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up monitoring->workup Complete purification Column Chromatography workup->purification characterization Characterization (NMR, HRMS) purification->characterization end End characterization->end

Application Notes and Protocols for Developing Kinase Inhibitors Using an Oxazol-2-ylboronic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development of kinase inhibitors utilizing an oxazol-2-ylboronic acid scaffold. This document outlines the rationale for using this scaffold, presents key quantitative data for representative compounds, details essential experimental protocols for their evaluation, and visualizes relevant biological pathways and experimental workflows.

Introduction

The oxazole ring is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological targets, including protein kinases.[1] The unique electronic and structural properties of the oxazole motif facilitate critical interactions within the ATP-binding site of kinases.[2] The incorporation of a boronic acid moiety introduces a versatile functional group known for its ability to form reversible covalent bonds with serine residues in the active sites of some enzymes, and to participate in hydrogen bonding and other interactions, potentially enhancing potency and selectivity.[3] The this compound scaffold, therefore, represents a promising starting point for the design of novel and potent kinase inhibitors. This document will explore the application of this scaffold in targeting key signaling pathways implicated in cancer and other diseases.

Data Presentation: Inhibitory Activity of Oxazole-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activity (IC50 values) of representative kinase inhibitors containing an oxazole scaffold against various protein kinases. While specific data for a broad panel of kinases with the this compound scaffold is emerging, the data for structurally related oxazole-containing compounds demonstrates the potential of this chemical class.

Table 1: Inhibitory Activity of Imidazo[2,1-b]oxazole-Based RAF Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Cellular Assay IC50 (µM) (A375 cell line)
11o V600E-B-RAF349.81
11q V600E-B-RAF928.47
11u V600E-B-RAF939.04
Sorafenib V600E-B-RAF-10.38
Data sourced from a study on imidazo[2,1-b]oxazole-based RAF kinase inhibitors, which share the core oxazole feature and demonstrate the potential for potent kinase inhibition.[4]

Table 2: Inhibitory Activity of an Oxazol-2-amine Derivative against FLT3 Kinase

CompoundTarget KinaseCell-free IC50Cellular Assay (MV4-11 cell proliferation)
Compound 7c FLT3Data not specifiedPotent Inhibition
Compound 7c FLT3-ITDPotent InhibitionPotent Inhibition
Compound 7c, a 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, was identified as a potent inhibitor of both wild-type and mutated FLT3.[5]

Signaling Pathways and Experimental Workflows

Visualizing the targeted signaling pathways and the experimental procedures is crucial for understanding the mechanism of action and the development process of these inhibitors.

Kinase_Inhibitor_Development_Workflow cluster_synthesis Compound Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization start This compound Scaffold synthesis Chemical Synthesis/ Derivatization start->synthesis library Compound Library synthesis->library biochemical In Vitro Kinase Assays (IC50 Determination) library->biochemical cell_based Cell-Based Assays (Viability, Pathway Analysis) biochemical->cell_based selectivity Kinase Selectivity Profiling cell_based->selectivity sar Structure-Activity Relationship (SAR) selectivity->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Improvement

A generalized workflow for the development of kinase inhibitors.

MAPK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., B-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response Cellular Responses (Proliferation, Differentiation, Survival) TF->Response Inhibitor Oxazol-2-ylboronic Acid Inhibitor Inhibitor->RAF

The MAPK signaling cascade, a common target for kinase inhibitors.

PI3K_AKT_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Downstream Downstream Effectors mTOR->Downstream Response Cell Survival, Growth, Proliferation Downstream->Response Inhibitor Oxazol-2-ylboronic Acid Inhibitor Inhibitor->PI3K Inhibitor->AKT

The PI3K/Akt/mTOR signaling pathway, another key cancer-related cascade.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of kinase inhibitors based on the this compound scaffold.

Protocol 1: Synthesis of an Aryl-Substituted Oxazole via Suzuki Coupling

This protocol describes a general method for the derivatization of an oxazole scaffold, a common step in building a library of potential kinase inhibitors.

Materials:

  • Appropriate bromo-oxazole starting material

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Standard laboratory glassware for organic synthesis

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • In a reaction vessel, combine the bromo-oxazole (1 equivalent), the aryl/heteroaryl boronic acid (1.2-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).

  • Add the solvent system to the reaction vessel.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl-substituted oxazole.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase. This assay measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • Purified recombinant kinase of interest

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Test compound (serially diluted in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (or similar luminescence-based ADP detection kit)

  • White, opaque 384-well microplates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 mM) is recommended. Also, prepare a "no inhibitor" control (DMSO only).

  • Reaction Setup: In a 384-well plate, add a small volume (e.g., 50 nL) of the serially diluted test compound or DMSO control to the appropriate wells.

  • Add the kinase and substrate mixture to each well.

  • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Initiate the reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) that falls within the linear range of the reaction.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to each well to convert the produced ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the percentage of kinase inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of a kinase inhibitor on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Protocol 4: Western Blotting for Pathway Analysis

This protocol is used to determine if the kinase inhibitor is hitting its intended target within a cellular context by analyzing the phosphorylation status of downstream proteins in a signaling pathway.

Materials:

  • Cancer cell line of interest

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phospho-specific for the target kinase and downstream substrates)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and treat with the test compound at various concentrations and for different time points.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Signal Detection: Detect the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK) or a housekeeping protein (e.g., GAPDH or β-actin).

    • Analyze the changes in the phosphorylation levels of the target proteins in response to the inhibitor treatment.

Conclusion

The this compound scaffold holds significant promise for the development of novel kinase inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers to synthesize, evaluate, and optimize compounds based on this versatile chemical framework. By systematically applying these methodologies, it is possible to identify potent and selective kinase inhibitors with the potential for therapeutic development.

References

Troubleshooting & Optimization

Identifying and minimizing side reactions in Suzuki coupling with Oxazol-2-ylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing side reactions in the Suzuki-Miyaura coupling of oxazol-2-ylboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in low or no yield of the desired product. What are the primary causes?

A1: Low yields in Suzuki couplings with this compound are often attributed to two main side reactions: protodeboronation and homocoupling. This compound is an electron-deficient heteroarylboronic acid, which makes it particularly susceptible to these competing pathways. Additionally, catalyst deactivation and suboptimal reaction conditions can significantly hinder the reaction's success.

Q2: What is protodeboronation and why is it a problem with this compound?

A2: Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, effectively destroying the boronic acid.[1] This side reaction is common with electron-deficient heteroarylboronic acids, such as this compound, especially under the basic and often aqueous conditions of the Suzuki coupling.[2] The formation of the resulting unsubstituted oxazole reduces the amount of boronic acid available for the desired cross-coupling, leading to lower yields.

Q3: How can I minimize protodeboronation?

A3: Several strategies can be employed to minimize protodeboronation:

  • Use of Milder Bases: Strong bases can accelerate protodeboronation.[2] Switching to milder bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF) can be beneficial.[2]

  • Anhydrous Conditions: While some water can be advantageous in Suzuki couplings, excess water can act as a proton source, promoting protodeboronation.[2] Employing anhydrous solvents can mitigate this issue.

  • Lower Reaction Temperatures: Higher temperatures can increase the rate of protodeboronation.[2] If the chosen catalyst is sufficiently active, running the reaction at a lower temperature (e.g., 60-80 °C) is advisable.

  • Use of Boronic Esters: Converting the boronic acid to a more stable form, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[1][2] These derivatives are more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions.[1]

Q4: What is homocoupling and what causes it in this reaction?

A4: Homocoupling is the dimerization of the boronic acid to form a bi-oxazole species. This side reaction reduces the yield of the desired cross-coupled product and can complicate purification. Homocoupling is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product.

Q5: What are the best practices to avoid homocoupling?

A5: To suppress homocoupling, it is crucial to:

  • Degas Solvents: Thoroughly degas all solvents by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas to prevent oxygen from entering the reaction vessel.

  • Use Pd(0) Pre-catalysts: While Pd(II) pre-catalysts are common, they can initiate homocoupling before being reduced to the active Pd(0) species. Using a Pd(0) source can sometimes be advantageous.

Troubleshooting Guide

Problem: Low or No Product Yield

This is the most common issue and can be caused by several factors. The following workflow can help diagnose and solve the problem.

G Troubleshooting Low Yield cluster_solutions Potential Solutions start Low or No Yield check_reagents Verify Reagent Quality (Boronic Acid, Halide, Solvent, Base) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions Reagents OK sol_reagents Use fresh, high-purity reagents. Consider boronic ester derivative. check_reagents->sol_reagents side_reactions Suspect Side Reactions (Protodeboronation, Homocoupling) check_conditions->side_reactions Conditions Seem Appropriate sol_conditions Ensure inert atmosphere. Lower temperature. Use milder base (e.g., K3PO4, Cs2CO3). check_conditions->sol_conditions optimize_catalyst Optimize Catalyst System (Palladium Source, Ligand) side_reactions->optimize_catalyst Side Products Detected sol_catalyst Use highly active ligand (e.g., SPhos). Increase catalyst loading. optimize_catalyst->sol_catalyst G Minimizing Protodeboronation start High Protodeboronation step1 Switch to Milder Base (e.g., K3PO4, Cs2CO3, CsF) start->step1 step2 Lower Reaction Temperature (e.g., 60-80 °C) step1->step2 Still significant step3 Use Anhydrous Solvent step2->step3 Still significant step4 Convert to Boronic Ester (Pinacol or MIDA) step3->step4 Still significant G Minimizing Homocoupling start High Homocoupling step1 Ensure Rigorous Degassing of Solvents start->step1 step2 Maintain Strict Inert Atmosphere (Argon or Nitrogen) step1->step2 step3 Consider Pd(0) Pre-catalyst step2->step3

References

Technical Support Center: Overcoming Purification Challenges of Oxazole Boronic Acid Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of oxazole boronic acid products.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of oxazole boronic acids so challenging?

Oxazole boronic acids present unique purification challenges due to a combination of factors:

  • Polarity : The presence of both the Lewis acidic boronic acid group and the heterocyclic oxazole ring often results in high polarity, leading to difficulties in standard chromatographic separations.[1][2]

  • Instability : These compounds can be sensitive to the purification conditions. The carbon-boron bond can be cleaved (protodeboronation) under acidic or even neutral aqueous conditions, and some oxazole derivatives can be unstable on silica gel.[3][4]

  • Formation of Anhydrides (Boroxines) : Boronic acids have a tendency to dehydrate and form cyclic trimeric anhydrides called boroxines.[5] This can complicate analysis by NMR and chromatography, as you may observe multiple species in equilibrium.

  • Interaction with Silica Gel : Boronic acids, much like carboxylic acids, can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor elution, streaking, and in some cases, decomposition.[1][2]

Q2: What are the most common impurities found in crude oxazole boronic acid products?

Common impurities include:

  • Protodeboronation Byproduct : The corresponding oxazole without the boronic acid group, resulting from the cleavage of the C-B bond.[2][3]

  • Homocoupling Byproducts : Symmetrical bi-oxazoles or bi-aryls formed from the coupling of two boronic acid molecules during synthesis (e.g., in Suzuki-Miyaura reactions).[6]

  • Residual Starting Materials and Reagents : Unreacted starting materials or reagents from the borylation step.[7]

  • Boric Acid : Can be present in commercial samples or formed as a degradation product.[8]

  • Boronic Acid Anhydrides (Boroxines) : As mentioned above, these are formed by the dehydration of the boronic acid.[5]

Q3: My boronic acid seems to decompose on the rotovap. How can I safely remove the solvent?

Some boronic acids are thermally sensitive, especially in the presence of residual water or other protic solvents.[2] To mitigate decomposition:

  • Use a Colder Water Bath : Evaporate solvents at a lower temperature (e.g., < 40°C).[2]

  • Azeotropic Removal of Water : Before final concentration, add a solvent like toluene and evaporate to help remove residual water.

  • Lyophilization (Freeze-Drying) : For aqueous solutions from reversed-phase chromatography, freeze-drying is an effective, albeit slower, method to remove water without heat.[2]

  • Convert to a Stable Ester : If the free boronic acid is consistently unstable, consider converting it to a more stable pinacol or MIDA ester for storage and handling.[9]

Q4: Can I use standard silica gel chromatography for my oxazole boronic acid?

It depends on the specific compound. While many boronic acids perform poorly on silica gel, some more lipophilic or less polar derivatives can be successfully purified.[1] However, it is often problematic.[2] If you must use silica gel, consider deactivating it by pre-treating the column with the eluent or adding a small amount of triethylamine to the mobile phase.[4] A better alternative is often reversed-phase (C18) chromatography.[2]

Troubleshooting Guides

Problem 1: Low or no recovery after silica gel column chromatography.
  • Possible Cause 1: Irreversible Adsorption The polar boronic acid group is strongly binding to the acidic silica surface.[4]

    • Solution : Try adding a competitive polar modifier like acetic acid or formic acid (e.g., 0.5-1%) to your mobile phase to improve elution. Be aware that this acidic environment may promote protodeboronation in sensitive substrates.[3]

    • Solution : Switch to a different stationary phase. Neutral alumina can be a good alternative for acid-sensitive compounds.[4] Reversed-phase (C18) chromatography is often the most successful approach for polar boronic acids.[2][10]

  • Possible Cause 2: On-Column Decomposition The acidic nature of the silica gel is causing your oxazole boronic acid to degrade.[4]

    • Solution : Use a less acidic stationary phase like neutral alumina.[4]

    • Solution : Deactivate the silica gel by flushing the column with your eluent containing 1-2% triethylamine before loading your sample.

    • Solution : Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) before chromatography. These are generally much more stable on silica gel.[9]

Problem 2: The purified product is still impure, showing the protodeboronated byproduct.
  • Possible Cause 1: Protodeboronation During Work-up or Purification Exposure to acidic conditions or prolonged contact with water/protic solvents is cleaving the C-B bond.[3]

    • Solution : Minimize exposure to acidic aqueous solutions. If an acid wash is necessary, perform it quickly and at a low temperature.

    • Solution : During purification, avoid acidic modifiers in your chromatography eluent if possible.

    • Solution : Ensure all solvents are dry, especially if the reaction conditions are harsh (e.g., high temperature).[11]

  • Possible Cause 2: Incomplete Borylation Reaction The initial synthesis did not go to completion.

    • Solution : Re-evaluate the synthesis conditions. Ensure reagents are fresh and solvents are anhydrous. Consider screening different catalysts, ligands, or bases.[11]

Problem 3: My product won't crystallize or oils out during recrystallization.
  • Possible Cause 1: Wrong Solvent System The solubility profile of your compound is not suitable for the chosen solvent(s).

    • Solution : Perform a systematic solvent screen on a small scale. Test single solvents (e.g., hot water, ethanol, ethyl acetate, acetonitrile) and anti-solvent pairs (e.g., ethyl acetate/hexanes, methanol/ether).[10][12]

  • Possible Cause 2: Presence of Impurities Impurities can inhibit crystal lattice formation.

    • Solution : Attempt a preliminary purification step before recrystallization, such as an acid-base extraction or filtration through a small plug of silica or celite to remove major impurities.

    • Solution : Try converting the crude product into a crystalline derivative, such as a diethanolamine adduct or a potassium trifluoroborate salt, which can often be easily recrystallized and then converted back to the free boronic acid.[10][13]

Purification Strategies & Experimental Protocols

Strategy 1: Acid-Base Extraction

This method exploits the acidic nature of the boronic acid group to separate it from neutral or basic impurities.[14][15]

Experimental Protocol:

  • Dissolution : Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Base Wash : Extract the organic solution with an aqueous base (e.g., 1 M NaOH or Na2CO3) two to three times. The oxazole boronic acid will deprotonate to form a boronate salt and move into the aqueous layer. Neutral and basic impurities will remain in the organic layer.

  • Separation : Separate the aqueous layer. Optionally, wash it once with fresh organic solvent (e.g., diethyl ether) to remove any remaining non-polar impurities.[14]

  • Acidification : Cool the aqueous layer in an ice bath and slowly acidify with a dilute acid (e.g., 1 M HCl) to a pH of ~2-3, causing the pure boronic acid to precipitate.

  • Final Extraction/Filtration : If the product precipitates as a solid, it can be collected by filtration. If it remains dissolved or oils out, extract the acidified aqueous layer multiple times with a fresh organic solvent (e.g., EtOAc).

  • Drying and Concentration : Combine the final organic extracts, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure at low temperature.[11]

dot

Caption: Workflow for purifying oxazole boronic acids using acid-base extraction.

Strategy 2: Purification via Diethanolamine Adduct

For boronic acids that are difficult to crystallize or purify by chromatography, conversion to a stable, crystalline diethanolamine adduct is a powerful technique.[10][13]

Experimental Protocol:

  • Adduct Formation : Dissolve the crude oxazole boronic acid in a minimal amount of a suitable solvent (e.g., diethyl ether or a mixture of EtOAc/hexanes). Add one equivalent of diethanolamine.

  • Crystallization : Stir the mixture at room temperature. The diethanolamine adduct, which is often a stable, crystalline solid, should precipitate out of the solution. The precipitation can be aided by cooling the mixture.

  • Isolation : Collect the crystalline adduct by filtration and wash with a cold, non-polar solvent (like ether or hexanes) to remove soluble impurities.

  • Liberation of Boronic Acid : To recover the free boronic acid, suspend the purified adduct in a biphasic mixture of an organic solvent (e.g., EtOAc) and an aqueous solution of a weak acid or saturated boric acid.[13] Shaking the mixture will liberate the free boronic acid into the organic layer.

  • Work-up : Separate the organic layer, dry it over anhydrous Na2SO4, and concentrate under reduced pressure to yield the purified oxazole boronic acid.

dot

G Troubleshooting Logic for Impure Product start Impure Product After Initial Work-up check_solubility Is the crude product a solid or oil? start->check_solubility solid Solid check_solubility->solid Solid oil Oil or Fails to Crystallize check_solubility->oil Oil recrystallize Attempt Recrystallization (Solvent Screen) solid->recrystallize recryst_ok Is it pure? recrystallize->recryst_ok chromatography Reversed-Phase (C18) Chromatography recryst_ok->chromatography No end_ok Pure Product recryst_ok->end_ok Yes oil->chromatography chrom_ok Is it pure? chromatography->chrom_ok derivatize Purify via Derivatization (e.g., Diethanolamine Adduct) chrom_ok->derivatize No chrom_ok->end_ok Yes derivatize->end_ok

Caption: A decision-making flowchart for troubleshooting the purification of an impure product.

Data on Purification Methods

The optimal purification strategy is highly dependent on the specific substrate. The following table provides an illustrative comparison of common methods.

Purification MethodTypical Purity AchievedTypical RecoveryAdvantagesCommon Disadvantages
Recrystallization >99%50-80%High purity, scalable.[10]Not suitable for oils or amorphous solids; requires screening.[2]
Acid-Base Extraction 90-98%60-95%Good for removing neutral/basic impurities; scalable.[14]May cause decomposition of acid-sensitive compounds.[3]
Silica Gel Chromatography Variable (85-98%)Low to ModerateCan be effective for non-polar, stable derivatives.Often causes streaking, decomposition, or irreversible adsorption.[1][4]
Reversed-Phase (C18) HPLC >98%70-90%Excellent for polar compounds; good resolution.[2][10]Requires specialized equipment; removal of water can be difficult.[2]
Diethanolamine Adduct >99%60-85%Excellent for compounds that are hard to crystallize.[13]Adds two steps to the process; not all adducts crystallize easily.

References

Conditions leading to deboronation of Oxazol-2-ylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Oxazol-2-ylboronic acid. Researchers, scientists, and drug development professionals can use this resource to mitigate issues related to deboronation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a concern for this compound?

A1: Deboronation is a chemical reaction that results in the cleavage of the carbon-boron bond. For this compound, this leads to the formation of oxazole, an undesired byproduct. This is a significant concern as it consumes the boronic acid, reducing the yield of the desired reaction (e.g., Suzuki-Miyaura coupling) and complicating the purification process.

Q2: What are the main pathways for the deboronation of this compound?

A2: The two primary degradation pathways for this compound are:

  • Protodeboronation: This is the protonolysis of the carbon-boron bond, where a proton source (like water or acid) replaces the boronic acid group. This is often the most significant side reaction in aqueous conditions.[1]

  • Oxidative Deboronation: This involves the cleavage of the carbon-boron bond by an oxidizing agent, such as hydrogen peroxide or even atmospheric oxygen, to form a hydroxylated product (2-hydroxyoxazole) which may be unstable.[2][3]

Q3: How does pH affect the stability of this compound?

A3: The rate of protodeboronation is highly pH-dependent.[4][5] For many heteroaromatic boronic acids, deboronation is accelerated under both acidic and basic conditions.[1] Specifically for heteroaryl boronic acids containing a basic nitrogen atom, zwitterionic species can form at neutral pH, which can lead to rapid unimolecular fragmentation and deboronation.[1] It is crucial to carefully control the pH of the reaction mixture to minimize this degradation pathway.

Q4: Can I store solutions of this compound?

A4: It is generally not recommended to store solutions of this compound for extended periods, especially in protic or aqueous solvents. If a solution must be prepared, it should be used immediately. For longer-term storage, the solid compound should be kept in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling Reaction

Symptoms:

  • Significantly lower than expected yield of the desired coupled product.

  • Presence of a significant amount of oxazole as a byproduct in the reaction mixture (detectable by GC-MS or LC-MS).

Possible Cause:

  • Protodeboronation of this compound is competing with the desired catalytic cycle.[1] This is particularly problematic with electron-deficient heteroaromatic boronic acids like this compound.

Troubleshooting Steps:

StepActionRationale
1. pH Optimization Use a milder base (e.g., K₃PO₄ or Cs₂CO₃ instead of NaOH or K₂CO₃).Stronger bases can accelerate the rate of protodeboronation. Milder bases can help to maintain a more optimal pH range to suppress this side reaction.[4]
2. Temperature Control Run the reaction at the lowest effective temperature.Higher temperatures can increase the rate of deboronation.
3. Reaction Time Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction as soon as the starting material is consumed.Prolonged reaction times expose the boronic acid to deboronation conditions for longer.
4. Use of Boronate Esters Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).Boronate esters can exhibit greater stability under certain reaction conditions and slowly release the active boronic acid in situ.
5. "Slow Release" Strategy Employ a protected form of the boronic acid, such as an MIDA boronate ester.This strategy maintains a low concentration of the active boronic acid throughout the reaction, minimizing its decomposition.[1]
Issue 2: Inconsistent Reaction Results and Formation of Unknown Byproducts

Symptoms:

  • Variable yields between different batches of the same reaction.

  • Appearance of unexpected peaks in analytical chromatograms (HPLC, LC-MS).

Possible Cause:

  • Oxidative deboronation of this compound due to the presence of oxygen or other oxidizing species.[2][3]

Troubleshooting Steps:

StepActionRationale
1. Degassing Thoroughly degas all solvents and the reaction mixture before starting the reaction.Removing dissolved oxygen minimizes the potential for oxidative deboronation.
2. Inert Atmosphere Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.This prevents atmospheric oxygen from entering the reaction vessel.
3. Reagent Purity Ensure the purity of all reagents and solvents, checking for peroxide impurities in solvents like THF or dioxane.Peroxides are strong oxidizing agents that can promote oxidative deboronation.
4. Antioxidant Additives In some cases, the addition of a radical scavenger or antioxidant might be beneficial, but this should be tested carefully as it can interfere with the desired reaction.To quench reactive oxygen species that may form during the reaction.

Quantitative Data

The following tables provide illustrative quantitative data on the deboronation of a model electron-deficient heteroaryl boronic acid, which can be used as a general guideline for this compound. Note: This data is for illustrative purposes and the actual rates for this compound may vary.

Table 1: Illustrative pH-Dependence of Protodeboronation Rate

pHHalf-life (t₁/₂) at 70°C (minutes)
5> 1440
7120
930
1110
13< 5

Data is hypothetical and based on the general trends observed for electron-deficient heteroaryl boronic acids.

Table 2: Illustrative Effect of Temperature on Protodeboronation Rate at pH 9

Temperature (°C)Half-life (t₁/₂) (minutes)
5090
7030
9010

Data is hypothetical and based on general kinetic principles.

Experimental Protocols

Protocol 1: Monitoring Protodeboronation of this compound by ¹H NMR

This protocol is adapted from studies on other heteroaryl boronic acids and can be used to determine the rate of protodeboronation under specific conditions.

Materials:

  • This compound

  • Deuterated buffer of desired pH (e.g., phosphate or borate buffer in D₂O)

  • Internal standard (e.g., 1,4-dioxane)

  • NMR tubes

  • Thermostatted NMR spectrometer

Procedure:

  • Prepare a stock solution of this compound in a minimal amount of a co-solvent if necessary (e.g., DMSO-d₆) and then dilute with the deuterated buffer to the desired concentration (e.g., 10 mM).

  • Add a known concentration of the internal standard to the solution.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum at time zero (t=0).

  • Place the NMR tube in a thermostatted environment at the desired temperature (e.g., 70 °C).

  • Acquire ¹H NMR spectra at regular intervals.

  • Integrate the signals corresponding to a proton on the oxazole ring of the boronic acid and the corresponding proton on the oxazole byproduct.

  • Calculate the relative concentrations of the boronic acid and the deboronated product at each time point by comparing their integrals to the integral of the internal standard.

  • Plot the concentration of this compound versus time to determine the rate of deboronation.

Protocol 2: Assessing Oxidative Stability of this compound

This protocol is based on a general method for evaluating the oxidative stability of boronic acids.[2]

Materials:

  • This compound

  • Buffer solution of desired pH

  • Hydrogen peroxide (H₂O₂) solution

  • UV-Vis spectrophotometer or HPLC-UV

Procedure:

  • Prepare a stock solution of this compound in the buffer of choice.

  • Prepare a stock solution of hydrogen peroxide in the same buffer.

  • In a cuvette, mix the this compound solution with the hydrogen peroxide solution to initiate the reaction. Final concentrations should be in a suitable range for detection (e.g., 50 µM boronic acid, 5 mM H₂O₂).

  • Monitor the reaction by either:

    • UV-Vis Spectroscopy: Record the change in absorbance at a wavelength where the boronic acid and its oxidized product have different extinction coefficients.

    • HPLC-UV: At specific time points, quench an aliquot of the reaction mixture (e.g., by dilution or addition of a quenching agent like sodium sulfite) and inject it into an HPLC system to separate and quantify the remaining boronic acid.

  • Plot the concentration of this compound versus time to determine the rate of oxidative deboronation.

Visualizations

DeboronationPathways cluster_main Deboronation of this compound cluster_proto Protodeboronation cluster_oxido Oxidative Deboronation Oxazol_BA This compound Oxazole Oxazole Oxazol_BA->Oxazole pH, Temp BoricAcid1 B(OH)₃ Hydroxyoxazole 2-Hydroxyoxazole Oxazol_BA->Hydroxyoxazole [O] BoricAcid2 B(OH)₃ Proton Proton Source (H₂O, H⁺) Proton->Oxazole Oxidant Oxidizing Agent (O₂, H₂O₂) Oxidant->Hydroxyoxazole

Caption: Major pathways for the deboronation of this compound.

Troubleshooting_Workflow cluster_proto Protodeboronation Suspected cluster_oxido Oxidative Deboronation Suspected Start Low Reaction Yield Check_Byproduct Analyze for Oxazole/Hydroxyoxazole Start->Check_Byproduct Is_Deboronated Deboronation Confirmed? Check_Byproduct->Is_Deboronated Optimize_pH Use Milder Base Is_Deboronated->Optimize_pH Yes Degas Degas Solvents Is_Deboronated->Degas Yes Other_Issue Investigate Other Reaction Parameters Is_Deboronated->Other_Issue No Optimize_Temp Lower Reaction Temperature Optimize_pH->Optimize_Temp Optimize_Time Reduce Reaction Time Optimize_Temp->Optimize_Time Success Improved Yield Optimize_Time->Success Inert_Atmosphere Use Inert Atmosphere Degas->Inert_Atmosphere Check_Reagents Check Reagent Purity Inert_Atmosphere->Check_Reagents Check_Reagents->Success

Caption: Troubleshooting workflow for low reaction yields.

References

Technical Support Center: Optimizing Catalyst Loading for Oxazol-2-ylboronic Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving Oxazol-2-ylboronic acid. This resource provides troubleshooting guidance and frequently asked questions to help you achieve efficient and high-yielding coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when using this compound in Suzuki coupling?

The primary challenges include low to no product yield and the formation of significant side products.[1] Key issues stem from:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, a common issue with electron-deficient heteroaryl boronic acids.[1][2]

  • Homocoupling: The self-coupling of the boronic acid or the aryl halide.[1]

  • Catalyst Inhibition/Deactivation: The Lewis basic nitrogen atom in the oxazole ring can coordinate to the palladium catalyst, potentially inhibiting its activity.[3]

  • Low Reactivity of Coupling Partner: The choice of the aryl/heteroaryl halide partner significantly impacts reaction efficiency, with the general reactivity trend being I > Br > OTf >> Cl.[2]

Q2: Which palladium catalyst and ligands are recommended for coupling this compound?

The selection of the catalyst system is critical for success. While traditional catalysts like Pd(PPh₃)₄ can be used, modern precatalysts and specialized ligands often deliver superior results, especially for challenging heteroaryl couplings.[1][4]

  • Recommended Catalysts: Buchwald palladacycle precatalysts (e.g., G3 palladacycles) and PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are known for their high activity and stability, often allowing for lower catalyst loadings.[4] Pd(dppf)Cl₂ is another effective and commonly used catalyst.[1]

  • Recommended Ligands: Bulky, electron-rich phosphine ligands are essential for promoting efficient oxidative addition and reductive elimination. Ligands such as SPhos, XPhos, and RuPhos are highly recommended for sterically hindered or electron-deficient substrates.[1][5]

Q3: How does the choice of base affect the reaction outcome?

The base plays a crucial role in activating the boronic acid for transmetalation.[1] However, a strong base can also promote undesirable side reactions like protodeboronation. The optimal base often depends on the specific substrates and solvent system.

  • Common Bases: Inorganic carbonates such as K₂CO₃ and Cs₂CO₃, and phosphates like K₃PO₄ are frequently used.[1][6]

  • Base Selection Strategy: For challenging couplings, K₃PO₄ is often a good choice.[7] It is advisable to screen a few different bases to identify the optimal one for your specific reaction.

Q4: Can microwave irradiation enhance the coupling reaction?

Yes, microwave-assisted Suzuki coupling can be highly beneficial. It can significantly shorten reaction times and often leads to improved yields, particularly for difficult couplings.[1]

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments.

Problem Potential Cause Suggested Solution
Low or No Yield Inactive catalyst or ligand.Use a fresh batch of catalyst and ligand. Consider using a more robust, air-stable precatalyst.[5]
Oxygen contamination leading to catalyst decomposition.Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen) and use properly degassed solvents.[2][5]
Suboptimal reaction temperature.Gradually increase the reaction temperature. For sluggish reactions, temperatures up to 120°C can be explored.[6] Microwave heating can also be effective.[1]
Poor choice of solvent.Screen different solvents. Common choices include dioxane, THF, and DMF, often with water as a co-solvent.[6]
Significant Protodeboronation Reaction conditions are too harsh (high temperature or long reaction time).Lower the reaction temperature and/or shorten the reaction time.[1]
Inappropriate base.Screen milder bases. The choice of base can significantly influence the rate of protodeboronation.[2]
Water content in the reaction mixture.While some water is often necessary, excessive water can promote protodeboronation. Try using anhydrous conditions or carefully controlling the amount of water.[3]
Formation of Homocoupling Products Presence of oxygen.Thoroughly degas all solvents and ensure a robust inert atmosphere.[5]
Use of a Pd(II) precatalyst.Pd(II) sources can sometimes promote homocoupling during their reduction to the active Pd(0) species. Using a Pd(0) source like Pd(PPh₃)₄ may help.[1]

Experimental Protocols

General Procedure for Catalyst Loading Optimization in Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for optimizing the palladium catalyst loading.

Materials:

  • Aryl/Heteroaryl Halide (1.0 mmol)

  • This compound (1.2 - 1.5 mmol)

  • Palladium Catalyst (e.g., Buchwald G3 Palladacycle, see table for loading)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Degassed Solvent (e.g., THF/water mixture, 4:1, 5 mL)

Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl/heteroaryl halide, this compound, and the base.

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalyst Loading Optimization Table
Catalyst Loading (mol%)Palladium CatalystBaseSolventTemperature (°C)Time (h)Expected Outcome
2.0Buchwald G3 PalladacycleK₃PO₄THF/H₂O (4:1)6012Initial trial to establish baseline yield.
1.0Buchwald G3 PalladacycleK₃PO₄THF/H₂O (4:1)6012Determine if catalyst loading can be reduced without significant yield loss.
0.5Buchwald G3 PalladacycleK₃PO₄THF/H₂O (4:1)8012Further reduction in catalyst loading, may require increased temperature.
0.1Buchwald G3 PalladacycleK₃PO₄THF/H₂O (4:1)8024For highly efficient systems, exploring lower limits of catalyst loading.

Visualizations

Experimental_Workflow Experimental Workflow for Catalyst Optimization cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Reactants: Aryl Halide, this compound, Base B Seal Vessel & Purge with Inert Gas A->B C Add Palladium Catalyst B->C D Add Degassed Solvent C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Quench and Extract F->G H Dry and Concentrate G->H I Column Chromatography H->I J Final Product I->J Characterize Product

Caption: A flowchart of the experimental workflow for optimizing catalyst loading.

Troubleshooting_Logic Troubleshooting Logic for Low Yield cluster_reagents Reagent & Catalyst Check cluster_conditions Reaction Condition Optimization cluster_side_reactions Address Side Reactions Start Low Yield Observed A Check Catalyst/Ligand Activity (Use fresh batch) Start->A B Verify Reagent Purity (Aryl Halide, Boronic Acid) Start->B C Ensure Inert Atmosphere (Degas solvents, purge system) Start->C D Screen Different Bases (K2CO3, K3PO4, Cs2CO3) C->D E Optimize Temperature (Increase temp. or use microwave) D->E F Screen Solvents (Dioxane, THF, DMF +/- H2O) E->F G Minimize Protodeboronation (Milder base, lower temp.) F->G H Reduce Homocoupling (Strictly O2-free, consider Pd(0) source) F->H Success Improved Yield G->Success H->Success

Caption: A logical diagram for troubleshooting low yield in Suzuki coupling reactions.

References

Technical Support Center: Troubleshooting Oxazol-2-ylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for overcoming challenges encountered during cross-coupling reactions involving Oxazol-2-ylboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is failing or giving very low yields. What is the most common cause?

The most prevalent issue with Suzuki-Miyaura reactions involving heteroarylboronic acids, particularly electron-deficient ones like this compound, is protodeboronation . This is a side reaction where the carbon-boron bond is cleaved by a proton source (often water in the presence of a base), replacing the boronic acid group with a hydrogen atom. This process consumes your starting material, leading to low or no yield of the desired cross-coupled product.

Several factors can accelerate protodeboronation:

  • Presence of water: Aqueous basic conditions, common in many Suzuki protocols, can promote this undesired reaction.

  • High temperatures: Elevated reaction temperatures can increase the rate of protodeboronation.

  • Prolonged reaction times: The longer the boronic acid is exposed to destabilizing conditions, the more likely it is to decompose.

  • Choice of base: The type and strength of the base can significantly influence the rate of protodeboronation.

Q2: How can I minimize protodeboronation and improve my reaction yield?

There are several effective strategies to mitigate protodeboronation and enhance the success of your coupling reaction. The primary approach is to increase the stability of the boronic acid derivative.

1. Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester is a highly recommended strategy.

  • Pinacol Esters: These are widely used due to their increased stability compared to the corresponding boronic acids. They are often crystalline solids that are easier to handle and purify.
  • MIDA (N-methyliminodiacetic acid) Boronates: These offer exceptional stability and are often crystalline, air-stable solids. MIDA boronates act as a slow-release form of the boronic acid under the reaction conditions, which can significantly improve yields by maintaining a low concentration of the active, and unstable, boronic acid.

2. Anhydrous Reaction Conditions: Performing the reaction under strictly anhydrous conditions can significantly suppress protodeboronation. This involves using dry solvents and reagents.

3. Optimization of Reaction Parameters: Careful selection of the catalyst, ligand, base, and solvent system is crucial. For challenging couplings with heteroarylboronic acids, modern palladium catalysts with specialized phosphine ligands (e.g., Buchwald or Fu-type ligands) often provide superior results.

The following table provides a qualitative comparison of different boron reagents for Suzuki-Miyaura coupling:

Boron ReagentRelative StabilityGeneral ReactivityKey Advantage
This compoundLowHighCommercially available
This compound pinacol esterModerateModerateImproved stability, good for many standard couplings
Oxazol-2-yl MIDA boronateHighLow (requires in-situ deprotection)Excellent for slow-release, minimizes side reactions
Q3: I've tried optimizing my Suzuki-Miyaura reaction with limited success. Are there alternative cross-coupling methods for synthesizing 2-aryloxazoles?

Yes, if the Suzuki-Miyaura reaction proves to be problematic, the Stille cross-coupling reaction is an excellent alternative. The Stille reaction couples an organotin compound (organostannane) with an organic halide. For the synthesis of 2-aryloxazoles, you would use a 2-(trialkylstannyl)oxazole and an aryl halide.

Advantages of the Stille Coupling:

  • High functional group tolerance: Stille reactions are often compatible with a wide range of functional groups.

  • Stability of organostannanes: Organostannanes are generally stable to air and moisture, making them easy to handle.

  • Milder reaction conditions: In some cases, Stille couplings can be performed under milder conditions than Suzuki-Miyaura reactions.

Disadvantages:

  • Toxicity of tin compounds: Organotin reagents are toxic and require careful handling and disposal.

  • Stoichiometric tin byproducts: The reaction produces stoichiometric amounts of tin byproducts that need to be removed during purification.

The choice between Suzuki-Miyaura and Stille coupling often depends on the specific substrates and the challenges encountered.

Troubleshooting Workflow

If you are experiencing a failed this compound reaction, the following workflow can help you diagnose and solve the problem.

G start Reaction Failed: Low or No Product check_reagents 1. Check Reagent Quality - Boronic acid degradation? - Solvent/base purity? start->check_reagents check_conditions 2. Review Reaction Conditions - Inert atmosphere maintained? - Degassed solvents used? check_reagents->check_conditions Reagents OK optimize_suzuki 3. Optimize Suzuki-Miyaura - Change base/solvent/catalyst? check_conditions->optimize_suzuki Conditions OK use_ester 4. Use a More Stable Boron Reagent - Pinacol or MIDA ester? optimize_suzuki->use_ester Optimization Fails success Successful Reaction optimize_suzuki->success Optimization Successful switch_reaction 5. Switch Coupling Method - Consider Stille Coupling? use_ester->switch_reaction Still Low Yield use_ester->success Ester Successful switch_reaction->success Stille Coupling Successful

Caption: A troubleshooting workflow for failed this compound reactions.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of this compound pinacol ester

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating source

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add the aryl halide, this compound pinacol ester, and the base.

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (e.g., by three cycles of vacuum and backfilling with argon or nitrogen).

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Representative Protocol for Stille Coupling of 2-(Tributylstannyl)oxazole

Materials:

  • Aryl halide (1.0 equiv)

  • 2-(Tributylstannyl)oxazole (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous, degassed solvent (e.g., toluene or DMF)

  • Schlenk flask

  • Magnetic stirrer and heating source

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide and the palladium catalyst.

  • Inert Atmosphere: Seal the flask and purge with an inert gas.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the 2-(tributylstannyl)oxazole via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. To remove the tin byproducts, the reaction mixture can be treated with a saturated aqueous solution of potassium fluoride (KF) and stirred for 30 minutes, followed by filtration through celite. The filtrate is then extracted with an organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography.

Key Reaction Components and Their Interplay

The success of a cross-coupling reaction depends on the careful interplay of several components. The following diagram illustrates these relationships.

G cluster_0 Reaction Core cluster_1 Catalytic System cluster_2 Reaction Environment A Aryl Halide (Electrophile) Product 2-Aryloxazole (Product) A->Product B This compound/Ester (Nucleophile) B->Product Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Product->Catalyst Catalytic Cycle Catalyst->A Reacts with Ligand Phosphine Ligand (e.g., SPhos, XPhos) Base Base (e.g., K2CO3, K3PO4) Base->B Activates Solvent Solvent (e.g., Dioxane, Toluene) Temperature Temperature

Impact of different bases on the efficiency of Oxazol-2-ylboronic acid coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Oxazol-2-ylboronic acid in Suzuki-Miyaura cross-coupling reactions. The following information is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling of this compound?

A1: The primary function of the base is to activate the this compound. It facilitates the formation of a more nucleophilic boronate species, which is essential for the transmetalation step in the palladium catalytic cycle. The choice and strength of the base can significantly influence the reaction rate and overall yield.[1]

Q2: I am observing a low yield in my coupling reaction. What are the common base-related issues?

A2: Low yields in the Suzuki coupling of this compound can often be attributed to several factors related to the base:

  • Inappropriate Base Strength: A base that is too weak may not efficiently form the active boronate species, leading to an incomplete reaction. Conversely, an overly strong base might promote the degradation of starting materials or the desired product.[1]

  • Poor Solubility: Many inorganic bases have limited solubility in common organic solvents used for Suzuki couplings. Inadequate mixing can hinder the base's effectiveness.[1]

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, and it can be exacerbated by the choice of base and the presence of water.[1]

Q3: My oxazole-containing substrate has a sensitive functional group. Which base should I select?

A3: For substrates with base-labile functionalities, it is advisable to use milder inorganic bases. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often good starting points.[1] For particularly sensitive substrates, potassium fluoride (KF) may also be a suitable option.[2] It is generally recommended to avoid strong hydroxides like NaOH and KOH unless the stability of the substrate under these conditions has been verified.[1]

Q4: How can I minimize protodeboronation of my this compound?

A4: Protodeboronation is a common challenge with heteroaryl boronic acids. To mitigate this side reaction:

  • Use Anhydrous Conditions: Ensure that your solvents and reagents are dry.

  • Choose the Right Base: While a base is necessary, overly strong bases in the presence of water can accelerate protodeboronation. Screening different bases is recommended.

  • Consider Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce the likelihood of protodeboronation.[2]

Q5: Can microwave irradiation enhance the coupling of brominated oxazoles?

A5: Yes, microwave-assisted Suzuki coupling can be highly effective. It often leads to a significant reduction in reaction times and can improve yields, especially for reactions that are sluggish at lower temperatures.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low to No Yield Inactive catalyst or inappropriate ligand.Use a fresh palladium catalyst. For challenging heteroaryl couplings, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos, or palladacycle precatalysts.
Suboptimal base or solvent.Screen a panel of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the solvent is appropriate for both the coupling partners and the base.
Reaction temperature is too low.Gradually increase the reaction temperature or consider using microwave irradiation.
Significant Protodeboronation Presence of water and/or a strong base.Use anhydrous solvents and reagents. Switch to a milder base. Consider converting the boronic acid to a more stable boronate ester.
Harsh reaction conditions.Lower the reaction temperature and/or shorten the reaction time.
Formation of Homocoupling Byproducts Presence of oxygen.Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., Argon or Nitrogen).
Use of a Pd(II) precatalyst.Consider using a Pd(0) source like Pd(PPh₃)₄ to minimize homocoupling that can occur during the in-situ reduction of Pd(II).
Difficulty in Product Purification Contamination with boronic acid byproducts.An aqueous wash with a mild base during the work-up can help remove unreacted boronic acid.
Residual palladium catalyst.Passing the crude product through a plug of silica gel or using a palladium scavenger can help remove residual catalyst.

Data on the Impact of Different Bases

The selection of the base is critical and often substrate-dependent. The following table provides an illustrative comparison of various bases used in Suzuki-Miyaura couplings. The yields are representative and will vary based on the specific oxazole substrate, aryl halide, catalyst, ligand, solvent, and temperature used.

Base Typical Equivalents Common Solvents Relative Strength General Remarks Illustrative Yield (%)
Na₂CO₃ 2.0Toluene/H₂O, DMF/H₂OModerateA common and cost-effective choice, often used in aqueous solvent mixtures.[3]70-98[3]
K₂CO₃ 2.0 - 3.0Dioxane/H₂O, Toluene/H₂OModerateA reliable and widely used base for a broad range of Suzuki couplings.[1]~95[1]
Cs₂CO₃ 2.0Dioxane, TolueneStrongOften provides higher yields, especially for challenging couplings, but is more expensive.[1]>95[1]
K₃PO₄ 2.0 - 3.0Toluene, DioxaneStrongExcellent for sensitive substrates and can be effective in anhydrous conditions.[1]>95[1]
KOH 2.0Toluene/H₂OVery StrongCan be effective but carries a higher risk of promoting side reactions and degradation of sensitive functional groups.~90[1]
KF 3.0DioxaneMildA milder option that can be beneficial for base-sensitive substrates.Varies
Triethylamine (TEA) 3.0TolueneWeak (Organic)Generally less effective than inorganic bases in Suzuki couplings.[1]<40[1]

Note: The illustrative yields are compiled from various sources for general comparison and may not be directly applicable to all this compound coupling reactions. Optimization for each specific reaction is recommended.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Brominated Oxazole

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Brominated Oxazole (1.0 equiv.)

  • This compound or its pinacol ester (1.2 - 1.5 equiv.)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., Cesium Carbonate, 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, combine the brominated oxazole, this compound (or its ester), and the base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, followed by the anhydrous, degassed solvent via syringe.

  • Reaction:

    • Conventional Heating: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

    • Microwave Irradiation: Heat the sealed vial in a microwave reactor to the target temperature (e.g., 120 °C) for the specified time (e.g., 20 minutes).[2]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]

Visual Guides

Experimental Workflow

experimental_workflow reagents 1. Reagent Preparation (Oxazole Halide, Boronic Acid, Base) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup catalysis 3. Catalyst & Solvent Addition setup->catalysis reaction 4. Reaction (Heating or Microwave) catalysis->reaction monitoring 5. Monitoring (TLC/LC-MS) reaction->monitoring workup 6. Work-up & Extraction monitoring->workup Reaction Complete purification 7. Purification (Chromatography) workup->purification product Final Product purification->product

A generalized workflow for the Suzuki-Miyaura coupling of this compound.
Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_sm Starting Material Consumed? start->check_sm sm_present No check_sm->sm_present No sm_consumed Yes check_sm->sm_consumed Yes increase_temp Increase Temperature / Time sm_present->increase_temp change_catalyst Screen More Active Catalyst/Ligand increase_temp->change_catalyst check_byproducts Major Side Products Observed? sm_consumed->check_byproducts byproducts_yes Yes check_byproducts->byproducts_yes Yes byproducts_no No check_byproducts->byproducts_no No protodeboronation Protodeboronation? byproducts_yes->protodeboronation homocoupling Homocoupling? protodeboronation->homocoupling No use_ester Use Boronate Ester / Anhydrous Conditions protodeboronation->use_ester Yes degas Ensure Rigorous Degassing / Use Pd(0) homocoupling->degas Yes optimize_base Optimize Base and Solvent System byproducts_no->optimize_base

A decision tree for troubleshooting low yields in this compound coupling reactions.

References

Validation & Comparative

A Comparative Analysis of Oxazol-2-ylboronic Acid Reactivity in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is critical for the successful synthesis of complex molecules. Heteroaryl boronic acids are indispensable reagents in modern organic synthesis, particularly for the construction of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. However, the reactivity of these compounds can vary significantly based on the nature of the heterocyclic ring. This guide provides a detailed comparison of the reactivity of oxazol-2-ylboronic acid with other common 2-substituted heteroaryl boronic acids, supported by experimental data and standardized protocols.

The reactivity of heteroaryl boronic acids in Suzuki-Miyaura coupling is a delicate balance between the desired catalytic cycle and undesired side reactions, primarily protodeboronation. The electronic properties of the heterocycle and its stability under basic reaction conditions are key determinants of its performance. Generally, electron-deficient heteroaryl boronic acids can exhibit slower rates of transmetalation, a crucial step in the catalytic cycle. Furthermore, the presence of a Lewis basic heteroatom, such as the nitrogen in pyridine, can lead to catalyst inhibition.

Quantitative Performance Comparison

The following table summarizes the performance of various 2-substituted heteroaryl boronic acids in Suzuki-Miyaura coupling with 4-bromotoluene under standardized conditions. To mitigate the inherent instability of some heteroaryl boronic acids, this comparison utilizes their more stable N-methyliminodiacetic acid (MIDA) boronate derivatives. The use of MIDA boronates allows for the slow release of the active boronic acid in situ, minimizing decomposition and providing a more accurate measure of their intrinsic reactivity in the coupling reaction.

Heteroaryl MIDA BoronateProductYield (%)[1]
2-Furyl2-(p-tolyl)furan95
2-Benzofuranyl2-(p-tolyl)benzofuran92
2-Thienyl2-(p-tolyl)thiophene94
2-Benzothienyl2-(p-tolyl)benzothiophene91
1-Boc-pyrrol-2-yl1-Boc-2-(p-tolyl)pyrrole90
1-Boc-indol-2-yl1-Boc-2-(p-tolyl)indole93
2-Oxazolyl 2-(p-tolyl)oxazole Data not available
2-Thiazolyl2-(p-tolyl)thiazoleData not available
2-Pyridyl2-(p-tolyl)pyridine91 (with 2-chlorotoluene)

Note: Direct comparative yield data for the Suzuki-Miyaura coupling of oxazol-2-yl MIDA boronate under these specific standardized conditions was not available in the reviewed literature. The yield for 2-pyridyl MIDA boronate is from a reaction with a different aryl halide and is included for general reference.

Factors Influencing Reactivity and Stability

The stability of heteroaryl boronic acids is a critical factor governing their success in cross-coupling reactions. Many 2-substituted heteroaryl boronic acids are prone to protodeboronation, a process where the carbon-boron bond is cleaved, leading to the formation of the corresponding unsubstituted heterocycle and rendering the reagent inactive for the desired coupling.

Studies on the pH-rate profiles of protodeboronation for various heteroaryl boronic acids have revealed that compounds like 2-pyridyl and 5-thiazolyl boronic acids undergo rapid decomposition under neutral or basic conditions.[2][3] This inherent instability is a major challenge in their application.

To overcome this, more stable surrogates such as trifluoroborate salts and MIDA (N-methyliminodiacetic acid) boronates have been developed.[1][4] These derivatives offer enhanced bench-top stability and, in the case of MIDA boronates, allow for the slow, controlled release of the boronic acid during the reaction, which can significantly improve yields, especially for unstable heteroaryl systems.[1][5] For instance, many 2-heterocyclic boronic acids show significant decomposition after just 15 days on the benchtop, whereas their MIDA boronate counterparts are indefinitely stable under air.[1]

Experimental Protocols

Below is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of a heteroaryl MIDA boronate, which can be adapted for comparative studies.

General Procedure for Suzuki-Miyaura Coupling of Heteroaryl MIDA Boronates:

  • Reaction Setup: In a dry reaction vessel, combine the heteroaryl MIDA boronate (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium phosphate (K₃PO₄, 3.0 equivalents).

  • Catalyst and Ligand: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the appropriate phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent: Add a degassed solvent mixture, typically dioxane and water (in a 5:1 ratio).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by a suitable technique like TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

Visualizing the Process

To better understand the key relationships and workflows, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Het(L2) Ar-Pd(II)-Het(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Het(L2) Transmetalation (Het-B(OH)2) Ar-Pd(II)-Het(L2)->Pd(0)L2 Ar-Het Ar-Het Ar-Pd(II)-Het(L2)->Ar-Het Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

MIDA_Boronate_Slow_Release cluster_storage Benchtop Storage cluster_reaction Reaction Conditions MIDA_Boronate Heteroaryl MIDA Boronate (Stable) Boronic_Acid Heteroaryl Boronic Acid (Unstable) MIDA_Boronate->Boronic_Acid Slow Hydrolysis (Base, H2O) Coupling Suzuki-Miyaura Coupling Boronic_Acid->Coupling

Caption: Slow release of boronic acid from a stable MIDA boronate precursor.

References

A Comparative Analysis of Oxazol-2-ylboronic Acid and Thiazolylboronic Acid in Suzuki Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency. For professionals in drug discovery and development, the incorporation of five-membered aromatic heterocycles like oxazole and thiazole is of paramount importance due to their prevalence in biologically active molecules. However, the efficiency of Suzuki coupling can be highly dependent on the nature of the heterocyclic boronic acid used. This guide provides an objective comparison of the performance of oxazol-2-ylboronic acid versus thiazolylboronic acid in Suzuki coupling reactions, supported by available experimental data and detailed methodologies.

Executive Summary: The Challenge of 2-Azaheterocyclic Boronic Acids

Both oxazol-2-yl and thiazol-2-ylboronic acids are considered challenging substrates for Suzuki coupling. This difficulty arises from two main factors:

  • Electronic Effects: The nitrogen atom at the 2-position of the oxazole and thiazole rings is electron-withdrawing, which deactivates the boronic acid towards the crucial transmetalation step in the catalytic cycle.

  • Instability and Protodeboronation: 2-Heterocyclic boronic acids are notoriously unstable and prone to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (often water in the presence of a base), leading to the formation of the corresponding unsubstituted heteroarene and a reduction in the yield of the desired coupled product.[1][2] The proximity of the nitrogen atom in 2-substituted heterocycles can exacerbate this instability.

To overcome these challenges, more stable derivatives such as pinacol boronate esters or N-methyliminodiacetic acid (MIDA) boronates are often employed. These derivatives exhibit increased stability and can release the active boronic acid species slowly in situ, which can lead to higher coupling yields.

Comparative Performance in Suzuki Coupling

While a direct comparison is unavailable, we can analyze representative examples from the literature to infer the relative efficiency of Suzuki couplings involving oxazole and thiazole moieties. It is important to note that direct comparison of yields between different studies can be misleading due to variations in reaction conditions, substrates, and catalysts.

The following tables summarize data from studies on the Suzuki coupling of derivatives of oxazole and thiazole.

Table 1: Representative Suzuki Coupling of a 2-Chlorooxazole with Various Boronic Acids

In this example, the oxazole ring acts as the electrophilic partner. The data demonstrates that the oxazole core can participate in Suzuki coupling with good to excellent yields.

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid2-Phenyl-4-phenyloxazole85
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-4-phenyloxazole92
34-Chlorophenylboronic acid2-(4-Chlorophenyl)-4-phenyloxazole88
43-Thienylboronic acid2-(3-Thienyl)-4-phenyloxazole78

Reaction Conditions: 2-chloro-4-phenyloxazole (1.0 equiv), aryl boronic acid (1.2 equiv), PdCl₂(PPh₃)₂ (5 mol%), Na₂CO₃ (2.0 equiv), 1,4-dioxane, 150 °C, 20 min (microwave irradiation).

Table 2: Representative Suzuki Coupling of a Thiazole-2-boronic Acid Ester with an Aryl Bromide

This example illustrates the coupling of a thiazole boronic acid derivative as the nucleophilic partner.

EntryAryl HalideProductYield (%)
14-Bromoanisole2-(4-Methoxyphenyl)thiazole75

Reaction Conditions: Thiazole-2-boronic acid pinacol ester (1.2 equiv), 4-bromoanisole (1.0 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv), DMF, 90 °C, 12 h.

From these representative examples and general knowledge of Suzuki couplings with heterocycles, it can be inferred that both oxazole and thiazole moieties can be successfully incorporated using this methodology. The choice of reaction conditions, catalyst, base, and the use of stabilized boronic acid derivatives are critical for achieving high efficiency. The inherent instability of the free boronic acids makes their ester or MIDA boronate counterparts the reagents of choice for these transformations.

Experimental Protocols

General Experimental Protocol for Suzuki Coupling of 2-Chloro-4-phenyloxazole:

A microwave vial is charged with 2-chloro-4-phenyloxazole (1.0 mmol), the corresponding aryl boronic acid (1.2 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and Na₂CO₃ (2.0 mmol). Anhydrous 1,4-dioxane (5 mL) is added, and the vial is sealed. The reaction mixture is subjected to microwave irradiation at 150 °C for 20 minutes. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-4-phenyloxazole.

General Experimental Protocol for Suzuki Coupling of Thiazole-2-boronic Acid Pinacol Ester:

To a flask charged with thiazole-2-boronic acid pinacol ester (1.2 mmol) and 4-bromoanisole (1.0 mmol) is added Pd(PPh₃)₄ (0.03 mmol) and K₂CO₃ (2.0 mmol). The flask is evacuated and backfilled with argon. Anhydrous DMF (10 mL) is added, and the reaction mixture is heated to 90 °C for 12 hours. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The residue is purified by flash chromatography to yield 2-(4-methoxyphenyl)thiazole.

Mechanistic and Workflow Diagrams

The following diagrams illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product Coupled Product (R¹-R²) RedElim->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd BoronicAcid Boronic Acid/Ester (R²-B(OR)₂) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid/Ester, Base, Catalyst, and Solvent start->reagents inert Establish Inert Atmosphere (e.g., Argon or Nitrogen) reagents->inert heat Heat Reaction Mixture with Stirring inert->heat monitor Monitor Reaction Progress (TLC, GC, or LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (e.g., Column Chromatography) workup->purify product Isolated Product purify->product

Caption: Typical Suzuki Coupling Workflow

References

Illuminating the Oxazole Core: A Comparative Guide to Structural Validation via Advanced Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of successful research. This guide provides a comprehensive comparison of advanced spectroscopic methods for the validation of oxazole derivatives, a critical class of heterocyclic compounds in medicinal chemistry. We present supporting experimental data, detailed methodologies, and a clear visualization of the validation workflow to aid in the selection of appropriate analytical techniques.

The synthesis of novel oxazole derivatives is a burgeoning field, driven by their diverse pharmacological activities. However, the journey from a successful synthesis to a fully characterized compound relies on rigorous structural elucidation. Advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Single-Crystal X-ray Crystallography, are indispensable tools in this process. Each method provides unique and complementary information, and a multi-technique approach is often essential for unequivocal structure validation.

Comparative Analysis of Spectroscopic Data

To illustrate the power and complementarity of modern spectroscopic techniques, we present a comparative analysis of data for a representative 2,4,5-trisubstituted oxazole derivative, Diethyl 2-(2-methyl-5-phenyloxazol-4-yl)malonate.[1] The following tables summarize the key quantitative data obtained from NMR and HRMS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the determination of the carbon-hydrogen framework of a molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Diethyl 2-(2-methyl-5-phenyloxazol-4-yl)malonate in CDCl₃. [1]

¹H NMR ¹³C NMR
Chemical Shift (δ) ppm Assignment Chemical Shift (δ) ppm Assignment
7.57 (d, J = 7.2 Hz, 2H)Aromatic Protons166.9Ester C=O
7.45 (t, J = 7.6 Hz, 2H)Aromatic Protons160.3Oxazole C2
7.39 (t, J = 7.2 Hz, 1H)Aromatic Protons148.4Oxazole C5
4.88 (s, 1H)Malonate CH128.9, 128.7, 127.9, 127.7Aromatic Carbons
4.28–4.22 (m, 4H)Ester CH₂126.4Oxazole C4
2.54 (s, 3H)Oxazole CH₃62.1Ester CH₂
1.26 (t, J = 7.0 Hz, 6H)Ester CH₃50.7Malonate CH
14.1, 13.9Ester & Oxazole CH₃
High-Resolution Mass Spectrometry (HRMS) Data

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to determine the elemental composition and confirm the molecular formula of the synthesized compound.[1]

Table 2: HRMS Data for Diethyl 2-(2-methyl-5-phenyloxazol-4-yl)malonate. [1]

Parameter Value
Ion [M+H]⁺
Calculated m/z C₁₇H₂₀NO₅
Observed m/z 318.1341

The excellent agreement between the calculated and observed m/z values provides strong evidence for the proposed molecular formula.

The Gold Standard: Single-Crystal X-ray Crystallography

While NMR and MS provide crucial data, single-crystal X-ray crystallography is considered the "gold standard" for the unambiguous determination of a molecule's three-dimensional structure.[2] It provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Table 3: Comparison of Key Geometric Parameters for 2,5-diphenyloxazole from X-ray Crystallography and DFT Calculations. [2]

Parameter X-ray Crystallography (Å or °) DFT Calculation (Å or °)
C2-O1 Bond Length1.3651.372
C5-O1 Bond Length1.3701.378
C2-N3 Bond Length1.3111.315
C4-N3 Bond Length1.3891.395
C4-C5 Bond Length1.3501.355
C2-O1-C5 Angle104.5104.2
O1-C5-C4 Angle110.2110.5

The close correlation between the experimental X-ray data and the theoretical DFT calculations underscores the reliability of X-ray crystallography for definitive structural validation.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to good scientific practice. Below are representative protocols for the synthesis of oxazole derivatives and their subsequent spectroscopic analysis.

Synthesis of 2,4,5-Trisubstituted Oxazoles

A Lewis acid-mediated reaction of aroylmethylidene malonates with nitriles provides an efficient route to 2,4,5-trisubstituted oxazoles.[1]

Materials:

  • Aroylmethylidene malonate (1.0 equiv)

  • Nitrile (5.0 equiv)

  • Lewis Acid (e.g., BF₃·OEt₂) (2.0 equiv)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the aroylmethylidene malonate in DCM, add the nitrile.

  • Cool the mixture to 0 °C and add the Lewis acid dropwise.

  • Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Dissolve approximately 5-10 mg of the purified oxazole derivative in a deuterated solvent (e.g., CDCl₃).[3]

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[1]

  • Process and analyze the spectra to determine chemical shifts, coupling constants, and integration.

High-Resolution Mass Spectrometry (HRMS)
  • Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.[3]

  • Introduce the solution into the mass spectrometer, often using electrospray ionization (ESI).[3]

  • Acquire the mass spectrum in the desired mass range.

  • Analyze the data to determine the accurate mass of the molecular ion.

Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow high-quality single crystals of the oxazole derivative, often by slow evaporation of a saturated solution.[2]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using X-ray radiation.[4]

  • Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.[2]

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the synthesis and validation process, as well as a comparison of the information provided by each spectroscopic technique.

Synthesis and Validation Workflow cluster_synthesis Synthesis cluster_validation Structural Validation cluster_conclusion Start Starting Materials Synthesis Oxazole Synthesis (e.g., Robinson-Gabriel, Van Leusen) Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Primary Analysis MS Mass Spectrometry (HRMS) Purification->MS Molecular Formula Confirmation Xray X-ray Crystallography (Optional, for definitive 3D structure) Purification->Xray Unambiguous 3D Structure Validated Validated Oxazole Derivative NMR->Validated MS->Validated Xray->Validated Spectroscopic Method Comparison cluster_methods Spectroscopic Methods cluster_info Information Provided NMR NMR Spectroscopy Connectivity Atomic Connectivity (C-H Framework) NMR->Connectivity Stereochem Stereochemistry (in solution) NMR->Stereochem MS Mass Spectrometry Formula Molecular Formula (High Accuracy) MS->Formula Fragmentation Fragmentation Pattern MS->Fragmentation Xray X-ray Crystallography Structure3D Absolute 3D Structure (in solid state) Xray->Structure3D Conformation Molecular Conformation Xray->Conformation

References

A Head-to-Head Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of Oxazol-2-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of biaryl and heteroaryl-aryl linkages is a cornerstone of modern medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging these carbon-carbon bonds, prized for its functional group tolerance and operational simplicity. A particularly valuable, yet challenging, building block is oxazol-2-ylboronic acid. Its electron-deficient nature and susceptibility to protodeboronation demand a carefully selected palladium catalyst to achieve efficient and high-yielding couplings.

This guide provides a head-to-head comparison of common palladium catalyst systems for the Suzuki-Miyaura coupling of this compound with aryl halides. The performance of these catalysts is evaluated based on available data for oxazole and analogous electron-deficient heteroaryl boronic acids, offering a practical framework for catalyst selection and reaction optimization.

Performance Comparison of Palladium Catalysts

The choice of palladium catalyst, including the palladium source and the associated ligand, critically dictates the success of the coupling reaction. Below is a summary of commonly employed catalysts and their general performance characteristics in the context of coupling challenging heteroarylboronic acids like this compound.

Catalyst SystemLigand TypeTypical Catalyst Loading (mol%)Temperature (°C)Reaction Time (h)YieldKey Features & Considerations
Pd(PPh₃)₄ Monodentate Phosphine3 - 580 - 11012 - 24Moderate to GoodA classic, readily available Pd(0) catalyst. Often effective but may require higher temperatures and longer reaction times. Can be sensitive to air and moisture.[1]
PdCl₂(dppf) Bidentate Ferrocenylphosphine1 - 380 - 1002 - 12Good to HighA robust and versatile catalyst, often showing high efficacy for challenging couplings, including those with heteroaryl boronic acids.[2][3]
Pd(OAc)₂ / SPhos Bulky Biarylphosphine1 - 280 - 1102 - 8High to ExcellentPart of the Buchwald ligand family, SPhos is highly active for coupling sterically hindered and electron-deficient substrates.[4]
Pd(OAc)₂ / XPhos Bulky Biarylphosphine1 - 2100 - 1101 - 4High to ExcellentAnother highly active Buchwald ligand, often effective for aryl chlorides and other challenging partners.
Pd₂(dba)₃ / P(t-Bu)₃ Bulky, Electron-Rich Phosphine1 - 2Room Temp - 801 - 12High to ExcellentThe use of a highly electron-rich and bulky phosphine can facilitate the oxidative addition and reductive elimination steps, often allowing for lower reaction temperatures.[1]

Note: The data presented is a qualitative guide compiled from various sources and may vary based on the specific substrates, base, and solvent used. Optimization is crucial for achieving the best results.

Experimental Protocols

Detailed experimental procedures are critical for reproducibility. Below are representative protocols for Suzuki-Miyaura coupling reactions, which can be adapted for the specific coupling of this compound.

Protocol 1: General Procedure using PdCl₂(dppf)

This protocol is a general guideline for a Suzuki-Miyaura coupling using a common and effective catalyst.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 - 1.5 mmol)

  • PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, PdCl₂(dppf)·CH₂Cl₂, and potassium carbonate.

  • Add the degassed solvents, 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure using a Buchwald Ligand (e.g., SPhos)

This protocol utilizes a more active catalyst system, which can be beneficial for challenging substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

Procedure:

  • In an oven-dried Schlenk tube, combine the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate the tube and backfill with argon (repeat this cycle three times).

  • Add degassed toluene via syringe.

  • Stir the mixture at 100-110 °C for the required time, monitoring by TLC or LC-MS.

  • After cooling, dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Reaction Mechanism and Workflow

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-X Pd0->OxAdd Aryl Halide (Ar-X) PdII_complex Ar-Pd(II)-X (L)₂ OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R_complex Ar-Pd(II)-R (L)₂ Transmetalation->PdII_R_complex Boronate R-B(OR)₂ (Base) Boronate->Transmetalation Organoboron Reagent RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-R (Coupled Product) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The experimental workflow for a typical Suzuki-Miyaura coupling reaction, from setup to product isolation, is outlined below.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation reagents Combine Reactants: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand solvent Add Degassed Solvent reagents->solvent atmosphere Establish Inert Atmosphere (e.g., Argon) solvent->atmosphere heating Heat and Stir atmosphere->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench monitoring->quench extract Aqueous Extraction quench->extract dry Dry and Concentrate extract->dry purify Purify (Column Chromatography) dry->purify

Caption: General experimental workflow for a Suzuki-Miyaura coupling.

Conclusion and Recommendations

The selection of an optimal palladium catalyst for the Suzuki-Miyaura coupling of this compound is a critical determinant of reaction success.

  • For initial explorations and with relatively reactive aryl halides, PdCl₂(dppf) offers a good balance of reactivity, stability, and cost-effectiveness.

  • For more challenging substrates, such as sterically hindered aryl halides or less reactive aryl chlorides, catalyst systems based on bulky, electron-rich biarylphosphine ligands like SPhos or XPhos with Pd(OAc)₂ are highly recommended. These systems often provide higher yields in shorter reaction times and may operate under milder conditions.

  • Pd(PPh₃)₄ remains a viable option, particularly when other catalysts fail, but may require more rigorous optimization of reaction conditions.

Ultimately, the ideal catalyst is substrate-dependent, and empirical screening of a small set of catalysts and conditions is often the most effective approach to identify the optimal system for a specific transformation. The protocols and comparative data provided in this guide serve as a robust starting point for these investigations.

References

Performance Evaluation of Oxazol-2-ylboronic Acid in Various Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of complex heterocyclic molecules is a cornerstone of innovation. The oxazole moiety, in particular, is a privileged scaffold found in numerous biologically active compounds. Oxazol-2-ylboronic acid has emerged as a key building block for the efficient introduction of this heterocycle via transition metal-catalyzed cross-coupling reactions. This guide provides an objective comparison of the performance of this compound in several key cross-coupling reactions, supported by experimental data and detailed protocols, to aid in the strategic selection of synthetic methodologies.

Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl compounds. This compound and its derivatives have been successfully employed in this reaction to couple with a variety of aryl and heteroaryl halides.

Comparative Performance in Suzuki-Miyaura Coupling

The efficiency of the Suzuki-Miyaura coupling is influenced by the nature of the boronic acid, the coupling partner, and the reaction conditions. The following table provides a summary of the performance of oxazole boronic acid derivatives in comparison to other heteroaryl boronic acids under various conditions.

EntryBoronic Acid/EsterCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-TIPS-oxazol-5-ylboronic acid pinacol ester4-IodoanisolePd(PPh₃)₄Na₂CO₃Dioxane/H₂O80-79
22-TIPS-oxazol-5-ylboronic acid pinacol ester4-BromobenzonitrilePd(PPh₃)₄Na₂CO₃Dioxane/H₂O80-85
32-TIPS-oxazol-5-ylboronic acid pinacol ester2-BromopyridinePd(PPh₃)₄Na₂CO₃Dioxane/H₂O80-65
4Phenylboronic acid4-BromoanisolePd(OAc)₂/SPhosK₃PO₄Toluene1001295
5Furan-2-boronic acid4-BromoanisolePd(OAc)₂/SPhosK₃PO₄Toluene1001285
6Thiophene-2-boronic acid4-BromoanisolePd(OAc)₂/SPhosK₃PO₄Toluene1001292
7Benzofuran-2-boronic acid2-Chloro-4,6-dimethoxypyrimidinePd(OAc)₂/SPhosK₃PO₄MeOH/THF60191-99

Note: Data for the C2-substituted oxazolylboronic acid is limited in direct comparative studies. The data for the 5-ylboronic acid ester provides a strong indication of the reactivity of the oxazole core in Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-TIPS-oxazol-5-ylboronic acid pinacol ester with an Aryl Halide

This protocol is adapted from the synthesis of 5-aryloxazoles.

Materials:

  • 2-TIPS-oxazol-5-ylboronic acid pinacol ester (1.1 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.5 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried reaction vessel, add the 2-TIPS-oxazol-5-ylboronic acid pinacol ester, the aryl halide, and Pd(PPh₃)₄.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous dioxane and an aqueous solution of Na₂CO₃ (typically a 4:1 to 5:1 mixture of dioxane to water).

  • Heat the reaction mixture to 80 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, -X-) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Coupling: Olefin Arylation

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene. While traditionally not involving boronic acids directly, the oxidative Heck reaction utilizes boronic acids as the aryl source.

Performance of this compound in Heck-Type Reactions
EntryArylboronic AcidOlefinCatalystOxidant/AdditiveSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidStyrenePd(OAc)₂NBSToluene2578
24-Methoxyphenylboronic acidn-Butyl vinyl etherPd(OAc)₂/dpppNone (acetone as H acceptor)Acetone7092
34-Bromophenylboronic acidn-Butyl vinyl etherPd(OAc)₂/dpppNone (acetone as H acceptor)Acetone7089
4Phenylboronic acidEstragolePdCl₂(PPh₃)₂Cu(OAc)₂DMF10085 (E/Z mixture)
Experimental Protocol: Oxidative Heck Reaction with an Arylboronic Acid

This is a general protocol for the oxidative Heck coupling of an arylboronic acid with an olefin.

Materials:

  • Arylboronic acid (1.0 equiv)

  • Olefin (2.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (3 mol%)

  • Acetone (solvent)

Procedure:

  • To a reaction vessel, add the arylboronic acid, Pd(OAc)₂, and dppp.

  • Purge the vessel with an inert gas.

  • Add acetone, followed by the olefin.

  • Heat the reaction mixture to 70 °C and stir for 15 hours or until completion.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the arylated olefin.

Heck Reaction Experimental Workflow

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Arylboronic Acid, Pd(OAc)₂, and dppp B Purge with Inert Gas A->B C Add Acetone and Olefin B->C D Heat to 70°C and Stir C->D E Monitor Progress (TLC/GC) D->E F Cool and Concentrate E->F G Purify by Chromatography F->G H Characterize Product G->H

Caption: A typical experimental workflow for the oxidative Heck reaction.

Sonogashira Coupling: A Gateway to Alkynylated Oxazoles

The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For oxazole chemistry, this typically involves the coupling of a 2-halooxazole with an alkyne, providing a versatile intermediate for further transformations.

Performance in Sonogashira Coupling

The following table presents representative yields for the Sonogashira coupling of halo-heterocycles, which is indicative of the expected performance for 2-halooxazoles.

EntryHalideAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
12-Iodomethyl-6-methylpyrazolo[5,1-b]oxazolePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NWater8092
22-Iodomethyl-6-methylpyrazolo[5,1-b]oxazole1-HeptynePdCl₂(PPh₃)₂/CuIEt₃NWater8085
3IodobenzenePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHFRT95
41-IodopyrenePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHF/DMF6088
Experimental Protocol: Sonogashira Coupling of a 2-Halooxazole

This protocol is a general procedure for the copper-co-catalyzed Sonogashira reaction.

Materials:

  • 2-Halooxazole (e.g., 2-iodooxazole) (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide [CuI] (1-3 mol%)

  • A suitable base (e.g., triethylamine (Et₃N) or diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF, or water)

Procedure:

  • To a Schlenk flask, add the 2-halooxazole, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)-X(L2) Cu(I)-C≡CR->Cu(I)X To Pd Cycle H-C≡CR H-C≡CR H-C≡CR->Cu(I)-C≡CR Base, -H+

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Other Notable Cross-Coupling Reactions

While Suzuki-Miyaura, Heck, and Sonogashira reactions are the most common, other cross-coupling methods are also valuable for the functionalization of oxazoles.

  • Stille Coupling: This reaction couples organostannanes with organic halides. While effective, the toxicity of tin reagents is a significant drawback.

  • Negishi Coupling: Utilizing organozinc reagents, this reaction offers high reactivity and functional group tolerance.

  • Chan-Lam Coupling: This copper-catalyzed reaction is excellent for forming C-N and C-O bonds, coupling boronic acids with amines or alcohols.

  • Buchwald-Hartwig Amination: A palladium-catalyzed method for C-N bond formation, typically coupling aryl halides with amines.

Conclusion

This compound and its derivatives are valuable and versatile reagents for the synthesis of 2-substituted oxazoles through various cross-coupling reactions. The Suzuki-Miyaura coupling stands out as a highly efficient and widely applicable method for creating C-C bonds with this building block. While direct comparative data across a broad spectrum of reactions is still emerging, the available evidence suggests that oxazolylboronic acids exhibit reactivity comparable to other common heteroarylboronic acids. The choice of a specific cross-coupling reaction will ultimately depend on the desired bond disconnection, the nature of the coupling partners, and the tolerance of functional groups within the substrates. This guide provides a foundational understanding to aid researchers in navigating these choices and successfully incorporating the valuable oxazole motif into their target molecules.

A Comparative Benchmarking Guide: Oxazol-2-ylboronic Acid Versus Stannanes and Other Organometallics in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an objective comparison of Oxazol-2-ylboronic acid with organostannanes (stannanes) and other organometallics, such as organozinc and organosilicon reagents, for the synthesis of 2-substituted oxazoles via palladium-catalyzed cross-coupling reactions. The selection of an appropriate organometallic reagent is critical in drug discovery and development, impacting reaction efficiency, functional group tolerance, and overall synthetic strategy. This document aims to facilitate this selection by presenting available experimental data, detailed protocols, and mechanistic considerations.

Executive Summary

The functionalization of the oxazole ring is a key transformation in medicinal chemistry due to the prevalence of this heterocycle in bioactive molecules. This compound, utilized in the Suzuki-Miyaura coupling, is often favored for its low toxicity and the environmentally benign nature of its byproducts. In contrast, organostannanes, employed in the Stille coupling, are recognized for their high reactivity and tolerance of a wide array of functional groups, though their toxicity is a significant drawback. Other organometallics, including organozinc (Negishi coupling) and organosilicon (Hiyama coupling) reagents, offer alternative reactivity profiles and can be advantageous in specific synthetic contexts.

This guide reveals that while direct head-to-head comparative data for the C-2 position of the oxazole ring is limited in the literature, the available evidence from studies on other positions of the oxazole ring and analogous heterocyclic systems suggests that the choice of organometallic reagent presents a trade-off between reactivity, safety, and substrate scope.

Data Presentation: Performance in Cross-Coupling Reactions

The following tables summarize quantitative data from the literature, comparing the performance of organoboron and organotin reagents in palladium-catalyzed cross-coupling reactions for the functionalization of the oxazole ring. It is important to note that direct comparisons under identical conditions are scarce, and thus the data is presented to be illustrative of the general performance of each class of reagent.

Table 1: Comparison of Suzuki-Miyaura and Stille Couplings for the Arylation of C-4 and C-5 Positions of the Oxazole Ring

EntryOxazole SubstrateCoupling PartnerOrganometallicCatalyst (mol%)Base/AdditiveSolventTemp (°C)Time (h)Yield (%)
14-Bromo-2-(phenylsulfonyl)oxazolePhenylboronic acidBoronic AcidPd(PPh₃)₄ (10)Na₂CO₃ (aq)Toluene/THF80395
25-Iodo-2-(phenylsulfonyl)oxazolePhenylboronic acidBoronic AcidPd(PPh₃)₄ (10)K₂CO₃ (aq)Toluene/THF70398
35-(Tributylstannyl)-2-(phenylsulfonyl)oxazoleIodobenzeneStannanePd(PPh₃)₄ (10)-Toluene80392
45-(Tributylstannyl)-2-(phenylsulfonyl)oxazole2-BromopyridineStannanePd(PPh₃)₄ (10)-Toluene80385

Data compiled from studies on the functionalization of C-4 and C-5 positions of the oxazole ring and may not be directly representative of the C-2 position's reactivity.

Table 2: Performance of Other Organometallics in Cross-Coupling Reactions

EntryCoupling ReactionOrganometallic ReagentElectrophileCatalyst SystemSolventTemp (°C)Yield (%)
1NegishiSecondary Alkylzinc HalideAryl BromidePd(OAc)₂ / CPhosTHFRTup to 95
2HiyamaAryltrimethoxysilaneAryl HalidePd(OAc)₂ / DABCODioxane80up to 98
3Stille2-(Tributylstannyl)telluropheneAryl IodidePd(PPh₃)₄ / CuIDMFN/Aup to 85

This table presents data from various cross-coupling reactions to illustrate the general efficacy of other classes of organometallic reagents.

Experimental Protocols

Detailed methodologies for key cross-coupling reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halo-oxazole
  • Reaction Setup: In a flame-dried Schlenk flask, combine the halo-oxazole (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-10 mol%) to the flask.

  • Solvent Addition: Add a degassed solvent (e.g., dioxane, toluene, or a mixture with water).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Stille Coupling of a Stannyl-oxazole
  • Reaction Setup: To a solution of the stannyl-oxazole (1.0 equiv) in a suitable solvent (e.g., toluene, DMF) in a flame-dried flask, add the aryl or vinyl halide (1.1 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Inert Atmosphere: Degas the solution with a stream of argon or nitrogen for 10-15 minutes.

  • Reaction: Heat the mixture to the required temperature (typically 80-110 °C) under an inert atmosphere.

  • Monitoring: Follow the reaction progress by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride to remove tin byproducts. Separate the organic layer and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Mandatory Visualization

Catalytic Cycles of Key Cross-Coupling Reactions

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Coupling cluster_stille Stille Coupling S_Pd0 Pd(0)L_n S_PdII R-Pd(II)-X L_n S_Pd0->S_PdII R-X S_OxAdd Oxidative Addition S_RPdR R-Pd(II)-R' L_n S_PdII->S_RPdR [R'B(OR)₂(OH)]⁻ S_Trans Transmetalation S_RPdR->S_Pd0 R-R' S_Product R-R' S_RPdR->S_Product S_RedEl Reductive Elimination S_Boron R'B(OR)₂ S_Boron->S_PdII S_Base Base S_Base->S_Boron S_Halide R-X St_Pd0 Pd(0)L_n St_PdII R-Pd(II)-X L_n St_Pd0->St_PdII R-X St_OxAdd Oxidative Addition St_RPdR R-Pd(II)-R' L_n St_PdII->St_RPdR R'SnBu₃ St_Trans Transmetalation St_RPdR->St_Pd0 R-R' St_Product R-R' St_RPdR->St_Product St_RedEl Reductive Elimination St_Stannane R'SnBu₃ St_Stannane->St_PdII St_Halide R-X

Caption: Catalytic cycles for Suzuki-Miyaura and Stille cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

Workflow start Start: Combine Reactants add_catalyst Add Catalyst and Solvent start->add_catalyst inert_atmosphere Establish Inert Atmosphere add_catalyst->inert_atmosphere heat Heat and Stir inert_atmosphere->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify end Final Product purify->end

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Decision Tree for Reagent Selection

Decision_Tree start Substrate Functional Group Tolerance? high_tolerance High start->high_tolerance High low_tolerance Low start->low_tolerance Low stannane Consider Stannane (Stille) high_tolerance->stannane toxicity Toxicity a Major Concern? low_tolerance->toxicity boronic_acid Consider Boronic Acid (Suzuki) other_organometallics Consider Organozinc/ Organosilicon boronic_acid->other_organometallics If reactivity is an issue yes_tox Yes toxicity->yes_tox Yes no_tox No toxicity->no_tox No yes_tox->boronic_acid no_tox->stannane

Caption: A simplified decision tree for selecting an organometallic reagent.

Concluding Remarks

The choice between this compound, stannanes, and other organometallics for the synthesis of 2-substituted oxazoles is multifaceted.

  • This compound (Suzuki-Miyaura Coupling): Generally the preferred choice due to low toxicity, commercial availability of a wide range of derivatives, and environmentally benign byproducts. Modern advancements in ligands and conditions have significantly broadened its scope and efficiency.

  • Oxazol-2-yl Stannanes (Stille Coupling): Offer high reactivity and excellent functional group tolerance, making them valuable for complex syntheses where other methods may fail. However, the high toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks, particularly in pharmaceutical applications.

  • Other Organometallics (e.g., Organozinc, Organosilicon): Provide alternative reactivity profiles. Organozinc reagents (Negishi coupling) are highly reactive, while organosilicon reagents (Hiyama coupling) are less toxic than stannanes and offer a different activation pathway. These should be considered when Suzuki or Stille couplings are not optimal.

Ultimately, the optimal choice will depend on the specific synthetic challenge, including the nature of the substrates, the desired functional group tolerance, and the importance of minimizing toxicity. Researchers are encouraged to screen a variety of conditions and organometallic reagents to identify the most effective protocol for their target molecule.

A Comparative Guide to Confirming the Structure and Purity of Oxazol-2-ylboronic Acid Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of heterocyclic building blocks is a cornerstone of modern drug discovery and development. Oxazol-2-ylboronic acid, a valuable reagent in organic synthesis, requires rigorous analytical confirmation of its structure and purity to ensure the reliability of subsequent reactions and the quality of final active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of key analytical methodologies for the structural elucidation and purity assessment of this compound products, supported by detailed experimental protocols and comparative data.

Structural Confirmation: A Multi-Technique Approach

The definitive confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques that provide complementary information. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often supplemented by X-ray Crystallography for unambiguous three-dimensional structural data.

Comparison of Primary Structural Elucidation Techniques
FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Information Provided Detailed atomic-level structural information, including chemical environment, connectivity (¹H-¹H, ¹H-¹³C), and stereochemistry.Precise molecular weight, elemental composition, and fragmentation patterns for structural inference.Unambiguous 3D molecular structure in the solid state, including bond lengths, angles, and crystal packing.
Sample Requirements 1-10 mg dissolved in a deuterated solvent. Non-destructive.Nanogram to microgram scale. Destructive.High-quality single crystal (typically > 0.1 mm).
Strengths Unambiguous structure elucidation in solution, quantification of components.High sensitivity, determination of elemental formula."Gold standard" for absolute structure determination.
Limitations Lower sensitivity compared to MS, requires soluble samples.Isomeric and isobaric compounds can be difficult to distinguish without fragmentation analysis.Crystal growth can be challenging, structure may differ from solution conformation.

Purity Assessment: Ensuring Product Quality

The purity of this compound is critical, as impurities can lead to side reactions, lower yields, and the introduction of potentially genotoxic substances into the synthetic pathway. High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis, while Quantitative NMR (qNMR) and Capillary Electrophoresis (CE) offer powerful alternatives.

Comparison of Purity Analysis Techniques
FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Capillary Electrophoresis (CE)
Principle Separation based on differential partitioning between a stationary and mobile phase.Direct quantification against a certified internal standard based on signal integration.Separation based on electrophoretic mobility in an electric field.
Information Provided Relative purity (area percent), retention time of impurities.Absolute purity (mass fraction), direct quantification of impurities without requiring their standards.High-resolution separation, purity assessment.
Strengths Widely available, robust, high-throughput capabilities.Primary analytical method, high precision, no need for identical reference standards for impurities.High separation efficiency, minimal sample and solvent consumption.
Limitations Requires reference standards for impurity identification and quantification, potential for on-column degradation of boronic acids.Lower sensitivity than HPLC-UV, requires a certified internal standard.Less common in routine QC labs, can be sensitive to matrix effects.

Experimental Protocols

NMR Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure of this compound and identify key proton and carbon environments.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Experiment: Standard 1D proton experiment.

    • Parameters: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Experiment: Standard 1D carbon experiment with proton decoupling.

    • Parameters: A longer acquisition time is typically required due to the lower natural abundance of ¹³C.

  • 2D NMR (HSQC/HMBC) Acquisition (Optional but Recommended):

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, aiding in the assignment of protonated carbons.[1][2][3][4][5]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, providing crucial information about the connectivity of the molecular skeleton.[2][4][5]

  • ¹¹B NMR Acquisition (Optional):

    • Provides information about the boron center, which can be useful for studying interactions and the equilibrium between the boronic acid and its boroxine anhydride.[6][7]

Expected ¹H NMR Data (Illustrative):

  • Signals corresponding to the protons on the oxazole ring.

  • A broad signal for the -B(OH)₂ protons, which may exchange with residual water in the solvent.

Expected ¹³C NMR Data (Illustrative):

  • Signals for the carbon atoms of the oxazole ring.

  • The carbon atom attached to the boron will have a characteristic chemical shift.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Objective: To determine the accurate mass and confirm the elemental composition of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.[8][9][10]

  • Analysis:

    • Infuse the sample solution directly or inject it via an LC system.

    • Acquire data in both positive and negative ionization modes to determine the optimal conditions.

    • The high mass accuracy of the instrument allows for the determination of the elemental formula from the measured m/z value.

Expected Data:

  • An accurate mass measurement of the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ that corresponds to the calculated exact mass of C₃H₄BNO₃.

HPLC for Purity Determination

Objective: To assess the purity of the this compound product and identify any impurities.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is commonly used. To minimize on-column hydrolysis of the boronic acid, a column with low silanol activity is recommended.[11]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase can be critical to achieve good peak shape and stability of the analyte.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.

  • Analysis:

    • Inject the sample onto the column.

    • Monitor the elution profile at a suitable UV wavelength.

    • The purity is typically reported as the area percentage of the main peak relative to the total peak area.

Potential Impurities:

  • Boroxine: The cyclic anhydride formed by the dehydration of three boronic acid molecules. This is a common impurity for boronic acids.

  • Starting materials: Unreacted precursors from the synthesis.

  • Byproducts: Arising from side reactions during the synthesis of the oxazole ring. Common oxazole syntheses, such as the Robinson-Gabriel, Fischer, or van Leusen methods, can lead to various byproducts depending on the specific reagents and conditions used.[12][13]

Alternative and Complementary Techniques

  • Quantitative NMR (qNMR): Provides a highly accurate and precise method for determining the absolute purity of this compound without the need for a specific reference standard of the analyte.[6][7][14][15][16] By using a certified internal standard, the molar quantity of the analyte can be directly determined.

  • Capillary Electrophoresis (CE): Offers very high separation efficiency and can be particularly useful for analyzing polar compounds like boronic acids. Non-aqueous CE can be employed to prevent the hydrolysis of boronic esters if they are being analyzed.[17][18][19][20][21]

  • X-ray Crystallography: In cases where a suitable single crystal can be obtained, this technique provides the definitive three-dimensional structure of the molecule.[22][23][24][25][26] This is invaluable for confirming the absolute stereochemistry and for understanding intermolecular interactions in the solid state.

Workflow for Structure and Purity Confirmation

The following diagram illustrates a typical workflow for the comprehensive analysis of an this compound product.

G cluster_0 Initial Synthesis cluster_1 Structural Confirmation cluster_2 Purity Assessment cluster_3 Final Product Characterization Synthesis Synthesis of This compound NMR NMR Spectroscopy (1H, 13C, HSQC, HMBC) Synthesis->NMR Primary Structure MS High-Resolution Mass Spectrometry Synthesis->MS Molecular Formula HPLC HPLC (Purity, Impurity Profile) Synthesis->HPLC Initial Purity Screen qNMR qNMR (Absolute Purity) Synthesis->qNMR Orthogonal Purity CE Capillary Electrophoresis (Alternative Purity) Synthesis->CE High-Efficiency Separation Xray X-ray Crystallography (if single crystal available) NMR->Xray Guide Crystallization Final Confirmed Structure & Purity Report NMR->Final MS->Final Xray->Final HPLC->Final qNMR->Final CE->Final

Caption: Workflow for the structural and purity confirmation of this compound.

References

A comparative study of different synthetic routes to substituted oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole ring is a fundamental heterocyclic motif present in a wide array of natural products and pharmacologically active compounds. Its synthesis has been a subject of intense research, leading to the development of numerous synthetic strategies. This guide provides a comparative analysis of some of the most common and effective methods for the synthesis of substituted oxazoles, complete with experimental data, detailed protocols, and workflow diagrams to aid in methodological selection.

Overview of Synthetic Strategies

The choice of synthetic route to a target substituted oxazole is often dictated by the availability of starting materials, desired substitution pattern, and scalability. Classical methods like the Robinson-Gabriel and Fischer syntheses remain valuable, while newer methods offer milder conditions or broader substrate scope. This guide will compare the following key methods:

  • Robinson-Gabriel Synthesis: A classical method involving the cyclization of N-acyl-α-amino ketones.

  • Van Leusen Reaction: A versatile method utilizing tosylmethyl isocyanide (TosMIC) as a key reagent.

  • Fischer Oxazole Synthesis: A straightforward approach from cyanohydrins and aldehydes.

  • Modern Catalytic Methods: Including metal-catalyzed reactions that offer alternative pathways.

The following diagram illustrates a generalized workflow for the synthesis and analysis of substituted oxazoles.

G cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage Start Select Starting Materials Reaction Choose Synthetic Route (e.g., Robinson-Gabriel, Van Leusen, Fischer) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Purity Purity Assessment (HPLC, TLC) Characterization->Purity Final Substituted Oxazole Product Purity->Final

Caption: Generalized workflow for oxazole synthesis and analysis.

Comparative Data of Synthetic Routes

The following table summarizes key quantitative data for the different synthetic routes to provide a clear comparison of their efficiency and reaction conditions.

Synthetic RouteStarting MaterialsKey Reagents/CatalystsTemperature (°C)Time (h)Yield (%)
Robinson-Gabriel Synthesis 2-Acylamino ketonesH₂SO₄, P₂O₅, POCl₃25-1001-1260-95
Van Leusen Reaction Aldehyd, TosMICK₂CO₃Room Temp2-2440-90
Fischer Oxazole Synthesis Cyanohydrin, AldehydeHCl, Ether0 - Room Temp12-4830-70
Gold-Catalyzed Synthesis Propargyl amidesAuCl₃/AgSbF₆60-801-475-98
Copper-Catalyzed Synthesis N-acyl-amino-ß-ketoestersCu(OAc)₂80-1208-2465-92

Detailed Experimental Protocols

Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole

This protocol describes the dehydration and cyclization of an N-acyl-α-amino ketone to form the corresponding oxazole.

Diagram of the Robinson-Gabriel Synthesis Workflow:

G reagent N-(2-oxo-2-phenylethyl)benzamide reaction Stir at Room Temperature (2 hours) reagent->reaction dehydrating_agent Concentrated H₂SO₄ dehydrating_agent->reaction quench Pour onto Ice-Water reaction->quench neutralize Neutralize with aq. NaOH quench->neutralize filter Filter the Precipitate neutralize->filter wash Wash with Water filter->wash dry Dry the Solid wash->dry product 2,5-Diphenyloxazole dry->product

Caption: Workflow for the Robinson-Gabriel synthesis.

Procedure:

  • To a solution of N-(2-oxo-2-phenylethyl)benzamide (1 mmol) in a suitable solvent, add concentrated sulfuric acid (5 mL) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the mixture onto crushed ice, which results in the precipitation of the product.

  • Neutralize the solution carefully with aqueous sodium hydroxide.

  • Filter the solid precipitate, wash thoroughly with water, and dry under vacuum to yield 2,5-diphenyloxazole.

Van Leusen Reaction for 5-Substituted Oxazoles

This method is particularly useful for the synthesis of 5-substituted oxazoles from aldehydes.

Diagram of the Van Leusen Reaction Workflow:

G aldehyde Aldehyde (e.g., Benzaldehyde) reaction Stir at Room Temperature (2-4 hours) aldehyde->reaction tosmic TosMIC tosmic->reaction base K₂CO₃ in Methanol base->reaction workup Aqueous Work-up reaction->workup extraction Extract with Ethyl Acetate workup->extraction dry_extract Dry Organic Layer (Na₂SO₄) extraction->dry_extract purify Purify by Chromatography dry_extract->purify product 5-Substituted Oxazole purify->product

Caption: Workflow for the van Leusen oxazole synthesis.

Procedure:

  • To a solution of the aldehyde (1 mmol) and tosylmethyl isocyanide (TosMIC, 1.1 mmol) in methanol, add potassium carbonate (2 mmol) in one portion.

  • Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • Perform an aqueous work-up by adding water and extracting the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-substituted oxazole.

Fischer Oxazole Synthesis from Cyanohydrins

The Fischer synthesis provides a direct route to 2,5-disubstituted oxazoles.

Diagram of the Fischer Oxazole Synthesis Workflow:

G cyanohydrin Cyanohydrin reaction Stir at 0°C to Room Temp (12-24 hours) cyanohydrin->reaction aldehyde Aldehyde aldehyde->reaction acid Anhydrous HCl in Ether acid->reaction precipitate Filter Imidate Hydrochloride reaction->precipitate hydrolysis Aqueous Hydrolysis precipitate->hydrolysis extraction Extract with Dichloromethane hydrolysis->extraction purify Purify by Distillation or Recrystallization extraction->purify product 2,5-Disubstituted Oxazole purify->product

Caption: Workflow for the Fischer oxazole synthesis.

Procedure:

  • A mixture of the cyanohydrin (1 mmol) and the aldehyde (1 mmol) is dissolved in anhydrous diethyl ether.

  • The solution is cooled to 0 °C, and dry hydrogen chloride gas is bubbled through the mixture.

  • The reaction is stirred at room temperature for 12-24 hours, during which time the imidate hydrochloride precipitates.

  • The precipitate is filtered and subjected to aqueous hydrolysis to induce cyclization.

  • The resulting oxazole is extracted with a suitable organic solvent, and the crude product is purified by distillation or recrystallization.

Concluding Remarks

The synthesis of substituted oxazoles can be achieved through a variety of methods, each with its own advantages and limitations. The Robinson-Gabriel synthesis is a robust and high-yielding classical method, particularly for 2,5-diaryl and 2,4,5-triaryloxazoles. The van Leusen reaction offers a milder alternative for the preparation of 5-substituted oxazoles from readily available aldehydes. The Fischer synthesis, while being one of the oldest methods, remains a viable option for certain substitution patterns. Modern metal-catalyzed approaches, such as gold-catalyzed cyclization of propargyl amides, provide highly efficient and atom-economical routes with broad substrate scope and mild reaction conditions. The selection of the most appropriate synthetic route will depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. Researchers are encouraged to consider these factors when designing their synthetic strategies.

Safety Operating Guide

Personal protective equipment for handling Oxazol-2-ylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Precautions:

When handling Oxazol-2-ylboronic acid, it is imperative to treat it as a hazardous substance. Based on data from structurally related compounds, it should be considered an irritant to the skin, eyes, and respiratory system.[1][2][3][4]

  • Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1] Ensure that safety showers and eyewash stations are easily accessible.

  • Hygiene Measures: Avoid direct contact with the chemical.[1] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling and before breaks.[5] Contaminated clothing should be removed immediately and washed before reuse.[1]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[1][5][6]To protect eyes from dust, splashes, and potential serious irritation.[4][5][6]
Hand Protection Chemically resistant gloves (e.g., nitrile).[5][6]To prevent skin contact and potential irritation.[6] Gloves should be inspected before use and changed immediately if contaminated.[5]
Body Protection A flame-resistant or standard laboratory coat, fully buttoned, worn with long pants and closed-toe shoes.[5]To protect skin from accidental spills and contact.[5]
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[1][5]To minimize the risk of respiratory tract irritation.[1][5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible before commencing work.[5]

    • Conduct all handling operations within a certified chemical fume hood to ensure adequate ventilation.[5]

    • Maintain a clean and uncluttered workspace.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling:

    • Keep the container of this compound tightly closed when not in use.[1][5]

    • Minimize dust generation when transferring the solid material.[1] Use appropriate tools, such as a spatula, for transfers.[5]

    • Avoid all personal contact, including the inhalation of dust or vapors.

  • Post-Handling:

    • Clean the work area thoroughly to remove any residual chemical.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.

  • Waste Segregation: Isolate waste containing this compound from other chemical waste streams to prevent unintended reactions.[2]

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include the appropriate hazard pictograms.[2]

  • Container Rinsing: For empty containers, rinse three times with a suitable organic solvent (e.g., ethanol or acetone).[2] Collect the rinsate as hazardous waste.[2][7] For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[7]

  • Contaminated Materials: Any materials used in the handling and disposal process, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of as hazardous solid waste.[2]

  • Final Disposal: Arrange for the collection of all hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[2] Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.[2] Do not pour waste down the drain.[6]

Workflow for Safe Handling and Disposal of this compound

cluster_prep Preparation Steps cluster_handling Handling Procedures cluster_disposal Disposal Protocol prep Preparation ppe Don PPE prep->ppe Proceed prep_fume_hood Work in Fume Hood handling Handling ppe->handling Proceed post_handling Post-Handling handling->post_handling Complete handling_dust Minimize Dust disposal Waste Disposal post_handling->disposal Generate Waste disposal_segregate Segregate Waste prep_eyewash Check Eyewash/Shower prep_clean Clean Workspace handling_closed Keep Container Closed handling_contact Avoid Contact disposal_label Label Container disposal_collect Collect for EHS

Caption: Procedural workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.